Galiellalactone
Beschreibung
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(4R,7R,9S)-11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one |
InChI |
InChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3/t6-,7+,9+,11?/m0/s1 |
InChI-Schlüssel |
SOIISBQQYAGDKM-CPOZNMEPSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2CC[C@@H]3C2(C(=C1)C(=O)O3)O |
Kanonische SMILES |
CC1CC2CCC3C2(C(=C1)C(=O)O3)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Galiellalactone: A Fungal Metabolite Targeting STAT3 in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Galiellalactone, a fungal metabolite originally isolated from Galiella rufa, has emerged as a significant small molecule of interest in cancer and immunology research.[1] This hexaketide-derived compound is a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Unlike many kinase inhibitors, this compound exhibits a unique mechanism of action, directly binding to STAT3 and preventing its transcriptional activity without affecting its upstream phosphorylation.[2][3] This direct inhibition of a key oncogenic transcription factor has demonstrated notable anti-tumor, anti-inflammatory, and immunomodulatory effects in a variety of preclinical models. This technical guide provides a comprehensive overview of this compound, including its discovery, mechanism of action, quantitative biological data, and detailed experimental protocols for its study.
Discovery and Origin
This compound is a natural product produced by the ascomycete fungus Galiella rufa.[1] It was identified during screenings for inhibitors of the Interleukin-6 (IL-6) signaling pathway, a critical activator of STAT3.[4] The molecule's unique tricyclic lactone structure and potent biological activity have prompted significant interest, leading to the development of methods for its total synthesis and the creation of synthetic analogues for further investigation.[5][6][7][8]
Mechanism of Action: Direct STAT3 Inhibition
This compound's primary molecular target is the STAT3 protein. Its mechanism of action is distinct from many other STAT3 inhibitors that target upstream kinases like JAKs.
-
Covalent Binding: this compound acts as a cysteine-reactive inhibitor, forming a covalent bond with one or more cysteine residues within the STAT3 protein.[2][3] Mass spectrometry analysis has identified Cys-367, Cys-468, and Cys-542 as potential binding sites.[2][3]
-
Inhibition of DNA Binding: This covalent modification sterically hinders the ability of activated STAT3 dimers to bind to their specific DNA consensus sequences in the promoters of target genes.[2][3] This has been demonstrated through techniques such as Electrophoretic Mobility Shift Assays (EMSA).
-
Phosphorylation Independent: A key feature of this compound is that it does not prevent the phosphorylation of STAT3 at Tyr-705 or Ser-727, which is the canonical step for its activation.[2][3] Instead, it acts downstream, directly on the activated STAT3 protein.
This direct, phosphorylation-independent mechanism offers a highly specific means of inhibiting STAT3 signaling.
Figure 1: this compound's Mechanism of Action in the STAT3 Signaling Pathway.
Biological Activities and Therapeutic Potential
Anticancer Activity
Constitutive activation of STAT3 is a hallmark of many cancers, promoting proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. This compound's ability to inhibit STAT3 makes it a promising anticancer agent.
-
Prostate Cancer: this compound induces apoptosis in prostate cancer cell lines that express activated STAT3. In vivo, it has been shown to reduce tumor growth in xenograft models of hormone-refractory prostate cancer. It has also been shown to inhibit the growth of cancer stem cell-like cells in prostate cancer models.
-
Breast Cancer: Novel analogues of this compound have demonstrated potent activity against triple-negative breast cancer (TNBC) cells by inhibiting both constitutive and inducible STAT3 phosphorylation more effectively than the parent compound.[9] These analogues induce apoptosis and can sensitize TNBC cells to radiotherapy.[9]
-
Other Cancers: The central role of STAT3 in numerous malignancies suggests that this compound could have therapeutic potential in a broader range of cancers, a hypothesis that is the subject of ongoing research.
Immunomodulatory and Anti-inflammatory Effects
STAT3 is a key regulator of inflammation and immune responses. By inhibiting STAT3, this compound can modulate the tumor microenvironment and inflammatory processes.
-
Inhibition of Myeloid-Derived Suppressor Cells (MDSCs): this compound can block the prostate cancer cell-induced generation of MDSC-like monocytes.[5] MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell responses and promote tumor progression.
-
Cytokine Modulation: Treatment with this compound has been shown to decrease the production of immunosuppressive and pro-tumorigenic factors.[5] For example, it inhibits the induced expression of IL-1β, IL-6, and IL-10 in monocytes and reduces levels of IL-8 and GM-CSF in prostate cancer cells.[5]
Quantitative Biological Data
The following tables summarize key quantitative data for this compound and its analogues from published studies.
| Parameter | Value | Assay/Model System | Reference |
| IC₅₀ (STAT3 Inhibition) | 250-500 nM | IL-6 Signaling in HepG2 cells | |
| IC₅₀ (STAT3 Activity) | ~5 µM | Luciferase Reporter Gene Assay (LNCaP cells) | [10] |
| Growth IC₅₀ (72h) | 3.6 µM | DU145 Prostate Cancer Cells | |
| Apoptosis Induction | 2.5-25 µM | Prostate Cancer Cell Lines (24-72h) | |
| STAT3 DNA Binding | 5-50 µM | Inhibition in DU145 cells (1h) |
Table 1: In Vitro Activity of this compound.
| Parameter | Value | Model System | Reference |
| Tumor Growth Reduction | 41-42% | DU145 Xenografts (1-3 mg/kg, daily i.p. for 3 weeks) |
Table 2: In Vivo Activity of this compound.
| Analogue | Growth IC₅₀ (72h) | Cell Line | Reference |
| ZE139 (Biotinylated) | 6.6 µM | DU145 | |
| ZE140 (Biotinylated) | 14 µM | DU145 | |
| SG-1709 | More potent than this compound | TNBC Cells | [9] |
| SG-1721 | More potent than this compound | TNBC Cells | [9] |
Table 3: Activity of this compound Analogues.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
General Experimental Workflow
The study of this compound typically follows a multi-step process from initial screening to in vivo validation.
Figure 2: General Experimental Workflow for the Study of this compound.
Western Blot for STAT3 and Phospho-STAT3
This protocol is used to assess the phosphorylation status and total protein levels of STAT3.
-
Cell Lysis:
-
Culture cells to desired confluency and treat with this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., rabbit anti-phospho-STAT3 Tyr705 or mouse anti-STAT3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.
-
Re-probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Electrophoretic Mobility Shift Assay (EMSA) for STAT3-DNA Binding
This assay directly visualizes the binding of STAT3 to a DNA probe.
-
Nuclear Extract Preparation:
-
Treat cells with this compound.
-
Harvest cells and wash with cold PBS.
-
Lyse the cell membrane using a hypotonic buffer, leaving the nuclei intact.
-
Centrifuge to pellet the nuclei.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine protein concentration.
-
-
Probe Labeling:
-
Synthesize complementary oligonucleotides containing the STAT3 consensus binding site (e.g., hSIE probe).
-
Anneal the oligonucleotides to form a double-stranded probe.
-
Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label like biotin.
-
-
Binding Reaction:
-
In a final volume of 20 µL, combine 5-10 µg of nuclear extract, 1-2 µg of poly(dI-dC) (a non-specific competitor), and binding buffer.
-
Incubate on ice for 15 minutes.
-
Add the labeled probe and incubate for a further 20-30 minutes at room temperature.
-
For supershift analysis, add a STAT3-specific antibody to the reaction mixture before adding the probe to confirm the identity of the protein in the complex.
-
-
Electrophoresis and Detection:
-
Resolve the protein-DNA complexes on a 4-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen (for radioactive probes) or transfer to a membrane for chemiluminescent detection (for biotinylated probes).
-
STAT3 Luciferase Reporter Assay
This assay quantifies the transcriptional activity of STAT3.
-
Cell Transfection:
-
Seed cells (e.g., HEK293 or LNCaP) in a 24- or 96-well plate.
-
Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment and Stimulation:
-
After 24 hours, treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., IL-6) to activate the STAT3 pathway for 6-18 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Wash cells with PBS and lyse with passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer.
-
Measure Renilla luciferase activity in the same sample.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of STAT3 activity by comparing stimulated vs. unstimulated samples.
-
Determine the inhibitory effect of this compound by comparing treated vs. untreated stimulated samples.
-
Flow Cytometry for Apoptosis (Annexin V Staining)
This method quantifies the percentage of apoptotic cells following treatment.
-
Cell Preparation:
-
Treat cells with this compound or vehicle for the desired time.
-
Harvest both adherent and floating cells.
-
Wash cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Biosynthesis of this compound
This compound is a hexaketide metabolite, indicating its biosynthesis via the polyketide pathway. While the complete enzymatic pathway has not been fully elucidated, key steps are known. The direct precursor to this compound is (-)-prethis compound.[5] The fungus Galiella rufa efficiently catalyzes the conversion of this precursor into the final product through a cyclization reaction, likely an intramolecular Diels-Alder reaction.[4][5]
Figure 3: Proposed Final Step in the Biosynthesis of this compound.
Conclusion
This compound represents a compelling natural product with significant therapeutic potential as a direct inhibitor of the STAT3 transcription factor. Its unique mechanism of action, which circumvents the need to inhibit upstream kinases, offers a specific and potent means of disrupting oncogenic and pro-inflammatory signaling. The data summarized and protocols provided in this guide offer a foundational resource for researchers aiming to explore the pharmacology of this compound, develop more potent analogues, and ultimately translate its promise into clinical applications for cancer and inflammatory diseases.
References
- 1. The fungal metabolite this compound interferes with the nuclear import of NF-κB and inhibits HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (-)-prethis compound, conversion of (-)-prethis compound to (-)-galiellalactone by mycelia of Galiella rufa | Lund University [lunduniversity.lu.se]
- 6. pubcompare.ai [pubcompare.ai]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Galiellalactone: A Technical Guide to a Direct STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galiellalactone is a fungal-derived hexaketide metabolite that has garnered significant attention in oncological research for its potent and specific inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of numerous malignancies, including prostate and triple-negative breast cancers, making it a prime therapeutic target. This compound exerts its anticancer effects by directly and covalently binding to cysteine residues within the STAT3 protein, thereby preventing its binding to DNA and subsequent transcriptional activation of downstream oncogenic genes. This mechanism is distinct from many other STAT3 inhibitors as it does not affect the upstream phosphorylation of STAT3. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental methodologies for its study.
Chemical Structure and Physicochemical Properties
This compound is a small, non-toxic, and non-mutagenic molecule.[1][2] Its core structure is a tricyclic lactone.
Chemical Identity
| Property | Value |
| IUPAC Name | (4S,5aR,7aR,7bS)-5,5a,6,7,7a,7b-Hexahydro-7b-hydroxy-4-methylindeno[1,7-bc]furan-2(4H)-one |
| CAS Number | 133613-71-5 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| SMILES | C[C@@H]1C=C2--INVALID-LINK--(O)--INVALID-LINK--([H])C1 |
| InChI Key | SOIISBQQYAGDKM-QJSROADHSA-N |
Physicochemical Data
| Property | Description |
| Appearance | White to off-white solid; lyophilized powder |
| Purity | ≥95% |
| Solubility | Soluble in DMSO (to 5 mM), ethanol (to 5 mM), DMF, and methanol |
| Storage | Store at -20°C as a solid. In solvent, store at -80°C for up to 6 months. |
Biological Activity and Mechanism of Action
This compound is a selective, direct, and irreversible inhibitor of STAT3.[1][3] Its primary mechanism involves the covalent modification of STAT3, which sterically hinders its ability to bind to DNA, thus inhibiting the transcription of STAT3 target genes.
Mechanism of Action
This compound's mechanism of action has been elucidated through various molecular and chemical pharmacology studies.[3] The molecule contains an α,β-unsaturated carbonyl unit which acts as a Michael acceptor.[2]
-
Covalent Binding: this compound covalently binds to one or more cysteine residues on the STAT3 protein.[3]
-
Identified Binding Sites: Mass spectrometry analysis has identified three specific cysteine residues in STAT3 that are alkylated by this compound: Cys-367, Cys-468, and Cys-542.[3] These residues are located in the DNA-binding and linker domains of the STAT3 protein.[3]
-
Inhibition of DNA Binding: This covalent modification directly inhibits the binding of STAT3 to its consensus DNA sequences in the promoters of target genes.[3]
-
Phosphorylation Independent: Notably, this compound's inhibitory action does not affect the phosphorylation of STAT3 at Tyr-705 or Ser-727.[3][4]
The following diagram illustrates the inhibitory mechanism of this compound on the STAT3 signaling pathway.
Caption: Mechanism of STAT3 inhibition by this compound.
In Vitro and In Vivo Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines and in animal models.
| Cell Line | Cancer Type | Assay | IC₅₀ | Incubation Time | Reference |
| DU-145 | Prostate Cancer | WST-1 Proliferation | 3.02 µM | 72 h | [1] |
| DU-145 | Prostate Cancer | Growth Inhibition | 3.6 µM | 72 h | [2] |
| BT-549 | Triple-Negative Breast Cancer | MTT | 12.68 µM | 24 h | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 16.93 µM | 24 h | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | MTT | 17.48 µM | 24 h | [1] |
| System | Assay | IC₅₀ | Reference |
| IL-6-stimulated LNCaP cells | STAT3 Luciferase Reporter | ~5 µM | [5] |
| General | Selective STAT3 Signaling Inhibition | 250-500 nM | [1] |
| Model | Cancer Type | Treatment | Outcome | Reference |
| DU-145 Xenografts (mice) | Prostate Cancer | 1, 3 mg/kg; daily i.p. for 3 weeks | 41-42% reduction in tumor growth rate | [1] |
| DU-145-Luc Orthotopic Xenografts (mice) | Prostate Cancer | Daily i.p. injections for 6 weeks | Significantly reduced primary tumor growth and metastatic spread | [6] |
| ENZR Xenografts (mice) | Prostate Cancer | GPA500 (this compound analog) | Reduced tumor volume and serum PSA | [7] |
Experimental Protocols
This section outlines methodologies for key experiments used to characterize this compound.
Synthesis of this compound-Cysteine Adduct
This protocol demonstrates the Michael addition reactivity of this compound with cysteine.[4]
-
Dissolve 3.5 mg (0.02 mmol) of this compound in 1.0 mL of methanol (MeOH).
-
Add 2.4 mg (0.018 mmol) of L-cysteine to the solution.
-
Stir the solution at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
Wash the residue with chloroform to yield the pure adduct.
Target Identification using Biotinylated this compound (GL-biot)
This workflow is used to identify the protein targets of this compound.[3][4]
Caption: Experimental workflow for target protein identification.
STAT3 Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of STAT3.[8]
-
Cell Seeding: Seed STAT3 reporter cells (e.g., DU-145 or HEK293 transfected with a STAT3-responsive luciferase construct) in a 96-well plate at a density of 2 x 10³ to 3 x 10⁴ cells/well. Incubate overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). For activation studies, cells may be serum-starved and then stimulated with a STAT3 activator like Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF).
-
Cell Lysis: After treatment, wash the cells once with PBS and add an appropriate lysis buffer.
-
Luciferase Measurement: Transfer the cell lysate to a luminometer. Measure the firefly luciferase activity using a luciferase assay kit according to the manufacturer's protocol. An internal control, such as a constitutively expressed Renilla luciferase, should be used to normalize for transfection efficiency and cell viability.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Express the STAT3 activity as a percentage relative to the stimulated, untreated control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the inhibition of STAT3 binding to DNA.[4][9]
-
Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing the STAT3 consensus binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells (e.g., DU145) to obtain active STAT3 protein.
-
Binding Reaction:
-
Incubate the nuclear extract with this compound at various concentrations for a short period (e.g., 15 minutes) on ice.
-
Add the labeled DNA probe to the mixture. Include a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Allow the binding reaction to proceed at room temperature for 15-20 minutes.
-
-
Electrophoresis:
-
Load the reaction mixtures onto a non-denaturing polyacrylamide gel.
-
Run the gel in an appropriate buffer (e.g., 0.5x TBE) until the free probe has migrated a sufficient distance.
-
-
Detection:
-
Transfer the DNA-protein complexes from the gel to a positively charged membrane.
-
Detect the labeled probe using autoradiography (for ³²P) or a chemiluminescent detection system (for biotin). A "shifted" band represents the STAT3-DNA complex, which will be reduced in intensity in the presence of this compound.
-
The following diagram illustrates the principle of the EMSA experiment.
Caption: Principle of Electrophoretic Mobility Shift Assay (EMSA).
Conclusion
This compound is a potent and specific direct inhibitor of STAT3, representing a promising therapeutic candidate for cancers driven by aberrant STAT3 signaling. Its unique mechanism of covalent modification, which inhibits DNA binding without affecting upstream phosphorylation, distinguishes it from other STAT3 inhibitors. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working to further characterize this compound and its analogs as potential anticancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. This compound inhibits the STAT3/AR signaling axis and suppresses Enzalutamide-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
Galiellalactone's Mechanism of Action on STAT3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively active transcription factor implicated in the progression of numerous malignancies, making it a prime therapeutic target. Galiellalactone, a fungal metabolite, has emerged as a potent and selective inhibitor of STAT3 signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its direct interaction with STAT3. We will delve into its covalent binding properties, the impact on STAT3's transcriptional activity, and its efficacy in preclinical models. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a valuable resource for researchers in oncology and drug discovery.
Introduction to STAT3 and this compound
The Signal Transducer and Activator of Transcription (STAT) family of proteins are critical mediators of cytokine and growth factor signaling.[1] Upon activation by upstream kinases, such as Janus kinases (JAKs), STAT proteins dimerize, translocate to the nucleus, and bind to specific DNA response elements to regulate the transcription of target genes involved in cell proliferation, survival, and differentiation.[1] The persistent activation of STAT3, in particular, is a hallmark of many human cancers, including prostate and breast cancer, where it drives tumor growth, metastasis, and drug resistance.[2][3]
This compound is a small, non-toxic, and non-mutagenic fungal metabolite that has been identified as a selective inhibitor of STAT3 signaling.[4] It has demonstrated significant anti-tumor activity in both in vitro and in vivo models of cancer.[2][4] This guide will elucidate the precise molecular mechanism by which this compound exerts its inhibitory effects on STAT3.
Mechanism of Action: Covalent Modification of STAT3
This compound functions as a direct inhibitor of STAT3 by forming a covalent bond with specific cysteine residues within the STAT3 protein.[5][6] This irreversible binding event is central to its mechanism of action and distinguishes it from many other STAT3 inhibitors that target upstream kinases or the SH2 domain involved in dimerization.
Covalent Binding to Cysteine Residues
Mass spectrometry analysis of recombinant STAT3 protein treated with this compound has identified three specific cysteine residues that are alkylated by the compound: Cys-367, Cys-468, and Cys-542.[5][6][7]
-
Cys-367 and Cys-468 are located within the DNA-binding domain of STAT3.[5][7]
-
Cys-542 is situated in the linker domain of the protein.[5][7]
The covalent modification of these residues, particularly those in the DNA-binding domain, physically obstructs the ability of STAT3 to bind to its consensus DNA sequences in the promoters of target genes.[5]
Inhibition of DNA Binding without Affecting Phosphorylation
A key characteristic of this compound's mechanism is its ability to inhibit STAT3's DNA-binding activity without altering its phosphorylation status.[5][8] Electrophoretic mobility shift assays (EMSA) have demonstrated a dose-dependent decrease in the binding of STAT3 to its DNA probes in the presence of this compound.[5][8] However, Western blot analyses consistently show that the levels of phosphorylated STAT3 at both Tyrosine 705 (pY705) and Serine 727 (pS727) remain unchanged after treatment with this compound.[5] This indicates that this compound does not interfere with the upstream signaling cascade that leads to STAT3 activation but rather acts directly on the activated STAT3 protein to prevent its downstream function.
Quantitative Data
The efficacy of this compound has been quantified in various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| DU145 | Prostate Cancer | WST-1 Proliferation Assay (72h) | 3.6 µM | [5] |
| BT-549 | Triple-Negative Breast Cancer | MTT Assay (24h) | 12.68 µM | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay (24h) | 16.93 µM | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | MTT Assay (24h) | 17.48 µM | [4] |
| General STAT3 Signaling | - | Luciferase Reporter Assay | 250-500 nM | [4] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment Regimen | Outcome | Reference |
| DU145 Prostate Cancer Xenograft | 1 or 3 mg/kg, daily i.p. for 3 weeks | Reduced tumor growth rate by 41-42% | [4] |
| DU145 Prostate Cancer Orthotopic Xenograft | Daily i.p. injections for 9 weeks | Reduced expression of stemness marker CD44 by 40% | [2] |
| DU145 Prostate Cancer Subcutaneous Xenograft | Daily i.p. injections for 3 weeks | Reduced expression of stemness marker ALDH1A1 by 50% | [2] |
Table 3: Effect of this compound on STAT3 Target Gene Expression
| Cell Line/Model | Target Gene | Method | Result | Reference |
| DU145-derived CSC spheres | Mcl-1, Bcl-XL, c-myc, Survivin | qPCR | Significant decrease in gene expression | [2] |
| DU145 Orthotopic Xenograft | Mcl-1, Bcl-XL | qPCR | Significantly decreased expression levels | [2] |
| LNCaP (IL-6 stimulated) | PSA, TMPRSS2 | RT-qPCR | Significantly reduced expression | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound on STAT3.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To assess the effect of this compound on the DNA-binding activity of STAT3.
Protocol:
-
Nuclear Extract Preparation:
-
Treat DU145 cells with desired concentrations of this compound for 1 hour.
-
Harvest cells and prepare nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol.
-
Determine protein concentration of the nuclear extracts using a BCA assay.
-
-
Probe Labeling:
-
Synthesize and anneal complementary oligonucleotides containing the STAT3 consensus binding site (5'-GATCCTTCTGGGAATTCCTAGATC-3').
-
Label the double-stranded DNA probe with digoxigenin-ddUTP using a DIG Gel Shift Kit.
-
-
Binding Reaction:
-
In a final volume of 20 µL, combine:
-
10-15 µg of nuclear extract
-
1 µL of poly [d(I-C)] (1 µg/µL)
-
4 µL of 5x binding buffer
-
1 µL of labeled STAT3 probe (0.5 ng)
-
-
Incubate the reaction mixture at room temperature for 15-20 minutes.
-
For supershift assays, pre-incubate the nuclear extract with a STAT3 antibody for 20 minutes on ice before adding the labeled probe.
-
-
Electrophoresis and Detection:
-
Load the samples onto a 6% non-denaturing polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 100-120 V for 1.5-2 hours at 4°C.
-
Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane.
-
Detect the digoxigenin-labeled probe using an anti-digoxigenin antibody conjugated to alkaline phosphatase and a chemiluminescent substrate.
-
Visualize the bands using a chemiluminescence imager.
-
Luciferase Reporter Gene Assay
Objective: To quantify the inhibitory effect of this compound on STAT3-mediated gene transcription.
Protocol:
-
Cell Culture and Transfection:
-
Seed LNCaP cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid (containing tandem repeats of the STAT3 binding site upstream of the luciferase gene) and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound.
-
Pre-incubate the cells with this compound for 1 hour.
-
Stimulate the cells with IL-6 (50 ng/mL) for 8 hours to induce STAT3-dependent luciferase expression.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Express the results as a percentage of the activity observed in the IL-6 stimulated control group.
-
Mass Spectrometry for Identification of Covalent Adducts
Objective: To identify the specific cysteine residues in STAT3 that are covalently modified by this compound.
Protocol:
-
Sample Preparation:
-
Incubate recombinant STAT3 protein with an excess of this compound at room temperature for 1 hour.
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the non-modified cysteine residues with iodoacetamide.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to less than 2 M.
-
Digest the protein with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent manner, where the most intense ions in the MS1 scan are selected for fragmentation in the MS2 scan.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the human STAT3 protein sequence using a database search engine (e.g., Mascot, Sequest).
-
Include a variable modification corresponding to the mass of this compound on cysteine residues in the search parameters.
-
Manually validate the identified this compound-modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.
-
Immunoprecipitation and Western Blotting
Objective: To confirm the binding of this compound to STAT3 and to assess the phosphorylation status of STAT3.
Protocol:
-
Cell Lysis:
-
Treat DU145 cells with a biotinylated this compound analog (GL-biot) or this compound.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation (for GL-biot):
-
Incubate the cell lysates with streptavidin-conjugated agarose beads to pull down proteins bound to GL-biot.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins or total cell lysates by SDS-PAGE on a 7.5% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against STAT3, pSTAT3 (Y705), pSTAT3 (S727), or biotin overnight at 4°C.[5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Signaling Pathway and Mechanism of Action
Experimental Workflow
Conclusion
This compound represents a promising therapeutic agent that directly targets the transcription factor STAT3. Its unique mechanism of action, involving the covalent modification of specific cysteine residues within the DNA-binding and linker domains of STAT3, leads to the inhibition of its transcriptional activity without affecting its upstream activation. This direct inhibition of a key oncogenic driver, supported by robust preclinical in vitro and in vivo data, underscores the potential of this compound as a valuable candidate for further drug development in the treatment of cancers with aberrant STAT3 signaling. This technical guide provides a comprehensive resource for researchers seeking to understand and further investigate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The STAT3 Inhibitor this compound Reduces IL6-Mediated AR Activity in Benign and Malignant Prostate Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Galiellalactone's Biological Activity in Cancer Cells: A Technical Guide
Abstract
Galiellalactone, a fungal metabolite, has emerged as a significant inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer progression. This technical guide provides an in-depth overview of the biological activity of this compound in cancer cells, focusing on its mechanism of action, its effects on cellular processes such as apoptosis and cell cycle, and its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Direct STAT3 Inhibition
This compound exerts its anticancer effects primarily through the direct inhibition of STAT3. Unlike many kinase inhibitors that target upstream signaling components, this compound directly interacts with the STAT3 protein. It has been demonstrated that this compound is a cysteine-reactive inhibitor that covalently binds to one or more cysteine residues within the STAT3 protein.[1][2] This covalent modification sterically hinders the ability of STAT3 dimers to bind to their specific DNA consensus sequences in the promoters of target genes.[1][2] A critical aspect of this compound's mechanism is that it inhibits STAT3 DNA binding without affecting the upstream phosphorylation of STAT3 at tyrosine 705 or serine 727.[1][2]
The inhibition of STAT3 signaling by this compound has an IC50 (half-maximal inhibitory concentration) in the range of 250-500 nM.[3] This direct and specific mechanism of action makes this compound a valuable tool for studying STAT3-mediated signaling and a promising candidate for therapeutic development.
Biological Activities in Cancer Cells
Induction of Apoptosis
This compound and its analogues have been shown to induce apoptosis in a variety of cancer cell lines, including those from prostate and triple-negative breast cancers.[3][4] The induction of apoptosis is a key indicator of the cytotoxic effects of an anticancer agent. In response to this compound treatment, cancer cells exhibit classic hallmarks of apoptosis, such as the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[4] The analogue SG-1721, in particular, has been noted to be a more potent inducer of apoptosis than the parent compound.[4]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can cause cell cycle arrest, primarily at the G2/M phase, in prostate cancer cells.[5][6] This effect is linked to the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) signaling pathways, which are critical components of the DNA damage response (DDR).[5][6] this compound treatment leads to the phosphorylation of CHK1 and H2AX (forming γH2AX) and the downregulation of CDC25C, a phosphatase required for entry into mitosis.[5] Interestingly, this activation of the DDR by this compound does not appear to be caused by the induction of double-strand DNA breaks.[5]
Inhibition of Tumor Growth and Metastasis
In vivo studies using orthotopic xenograft mouse models of prostate cancer have demonstrated that this compound can significantly reduce primary tumor growth and the metastatic spread of cancer cells to lymph nodes.[7] These findings underscore the therapeutic potential of this compound in not only controlling tumor size but also in preventing the dissemination of cancer cells to distant sites, a major cause of mortality in cancer patients.
Immunomodulatory Effects
The tumor microenvironment often contains immunosuppressive cells that hinder the body's natural anti-tumor immune response. Myeloid-derived suppressor cells (MDSCs) are one such cell type, and their generation and function are dependent on STAT3 signaling. This compound has been shown to inhibit the generation of MDSC-like monocytes induced by prostate cancer cells.[8] This suggests that this compound may also exert its anticancer effects by modulating the immune system and reversing tumor-induced immunosuppression.[8]
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound and its analogues in various cancer cell lines.
| Compound | Cancer Type | Cell Line | Assay | IC50 Value | Citation |
| This compound | - | - | STAT3 Signaling | 250-500 nM | [3] |
| This compound | Prostate | DU145 | Cell Viability (72h) | 3.6 µM | |
| This compound | Prostate Cancer Stem-like Cells (Docetaxel-sensitive) | DU145-DS spheres | Cell Viability | 10.1 µM | [9] |
| This compound | Prostate Cancer Stem-like Cells (Docetaxel-resistant) | DU145-DR spheres | Cell Viability | 6.2 µM | [9] |
| This compound | Breast (Triple-Negative) | BT-549 | Cell Viability | ~10-20 µM | [3] |
| SG-1709 | Breast (Triple-Negative) | MDA-MB-468 | Cell Viability (24h) | More potent than this compound | [4] |
| SG-1721 | Breast (Triple-Negative) | MDA-MB-468 | Cell Viability (24h) | More potent than this compound | [4] |
Note: The exact IC50 values for SG-1709 and SG-1721 were not explicitly stated in the reviewed literature but were demonstrated to be lower than that of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for STAT3 Phosphorylation
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3-DNA Binding
-
Nuclear Extract Preparation: Treat cells with this compound. Prepare nuclear extracts using a nuclear extraction kit.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with biotin or a radioactive isotope (e.g., ³²P).
-
Binding Reaction: Incubate the nuclear extract (5-10 µg) with the labeled probe in a binding buffer for 20-30 minutes at room temperature. For competition assays, add an excess of unlabeled probe. For supershift assays, add a STAT3-specific antibody.
-
Gel Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: If using a biotinylated probe, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence. If using a radioactive probe, dry the gel and expose it to X-ray film.
Signaling Pathways and Visualizations
This compound's Inhibition of the STAT3 Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits STAT3 signaling by preventing the DNA binding of active p-STAT3 dimers.
This compound's Activation of the ATM/ATR Pathway
This diagram shows the proposed mechanism of this compound-induced cell cycle arrest via the ATM/ATR pathway.
Caption: this compound induces G2/M cell cycle arrest by activating the ATM/ATR-CHK1 pathway.
Experimental Workflow for Assessing this compound's Activity
The following diagram outlines a typical experimental workflow to characterize the biological effects of this compound.
Caption: A general experimental workflow for studying the effects of this compound on cancer cells.
Conclusion
This compound is a potent and direct inhibitor of STAT3, a transcription factor that plays a pivotal role in the survival and proliferation of many types of cancer cells. Its ability to induce apoptosis, cause cell cycle arrest, inhibit tumor growth and metastasis, and potentially modulate the tumor immune microenvironment makes it a highly promising candidate for further preclinical and clinical investigation. The detailed mechanisms and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and its analogues in oncology.
References
- 1. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive activation of JAK-STAT3 signaling by BRCA1 in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to Galiellalactone's Role in Inhibiting STAT3 Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including proliferation, survival, and differentiation.[1] Its constitutive activation is a hallmark of numerous human cancers, making it a prime therapeutic target.[1][2][3][4] Galiellalactone, a fungal metabolite, has emerged as a potent and selective inhibitor of STAT3 signaling.[3][5][6] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows. The document consolidates current research to serve as a comprehensive resource for professionals in oncology and drug development.
Introduction to STAT3 Signaling
The Janus kinase (JAK)/STAT signaling pathway is a crucial cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, regulating gene expression.[7] The pathway is initiated when a ligand binds to its corresponding receptor, leading to the activation of associated JAKs.[7] Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins.[1] Upon recruitment, STATs are themselves phosphorylated by JAKs, primarily on a critical tyrosine residue (Tyr705 for STAT3).[1][8][9] This phosphorylation triggers the formation of STAT3 homodimers, which then translocate to the nucleus.[1][9] Within the nucleus, these dimers bind to specific DNA response elements in the promoter regions of target genes, thereby modulating the transcription of genes involved in cell proliferation (e.g., c-myc, cyclin D1), survival (e.g., Bcl-2, Bcl-xL), and angiogenesis.[1][4]
Due to its central role in promoting malignant phenotypes, the aberrant and persistent activation of STAT3 is considered an oncogenic driver in a variety of cancers, including prostate and breast cancer.[1][2][3] This has made STAT3 an attractive target for the development of novel anticancer therapies.[3][6]
This compound: A Direct STAT3 Inhibitor
This compound is a small, non-toxic fungal metabolite identified as a selective inhibitor of STAT3 signaling.[3][5] Unlike many inhibitors that target the upstream kinases (e.g., JAKs), this compound acts directly on the STAT3 protein itself.[3][6]
Mechanism of Action
Research has demonstrated that this compound is a cysteine-reactive inhibitor that covalently binds to STAT3.[3][6][10] This direct interaction physically prevents the STAT3 dimer from binding to its target DNA sequences.[3][10][11] A key characteristic of this compound's mechanism is that it does not affect the upstream phosphorylation of STAT3 at either Tyr705 or Ser727.[3][5][10][11] This specificity highlights its direct action on the transcription factor's DNA-binding capability rather than its activation state.
Mass spectrometry analysis has identified three specific cysteine residues on the STAT3 protein that are modified by this compound: Cys-367, Cys-468, and Cys-542.[3][6][10] These residues are located within the DNA-binding domain and the linker domain of STAT3, with Cys-468 being in direct contact with the bound DNA.[3][12] By alkylating these critical cysteines, this compound sterically hinders the protein-DNA interaction, effectively shutting down STAT3-mediated gene transcription.[3][12]
Quantitative Data on this compound's Efficacy
The inhibitory effects of this compound have been quantified across various assays and cell lines, demonstrating its potency against STAT3 signaling and cancer cell viability.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line / System | IC50 Value | Reference(s) |
| STAT3 Signaling | - | 250-500 nM | [5] |
| STAT3-mediated Luciferase Activity | LNCaP (prostate cancer) | ~5 µM | [4] |
| Cell Viability (WST-1, 72h) | DU-145 (prostate cancer) | 3.02 µM | [5] |
| Cell Viability (MTT, 24h) | BT-549 (breast cancer) | 12.68 µM | [5] |
| Sphere Viability (Docetaxel-Sensitive) | DU-145 Spheres | 10.1 µM | [13][14] |
| Sphere Viability (Docetaxel-Resistant) | DU-145 Spheres | 6.2 µM | [13][14] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Cell Line | Treatment Regimen | Key Outcomes | Reference(s) |
| Nude Mice (Subcutaneous) | DU-145 | 1 and 3 mg/kg, daily i.p., 3 weeks | 41-42% reduction in tumor growth. | [4][5] |
| Nude Mice (Orthotopic) | DU-145-Luc | Daily i.p. injections, 6 weeks | Significant reduction in primary tumor growth and metastatic spread to lymph nodes. | [15][16] |
i.p. = intraperitoneal
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound's inhibition of STAT3 signaling.
Cell Culture
-
Cell Lines: Human prostate cancer cell lines DU-145 (p-STAT3 positive), PC-3 (p-STAT3 positive), and LNCaP (p-STAT3 negative) are commonly used.[3][4]
-
Media: Cells are typically cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3]
-
Conditions: Cells are maintained at 37°C in a humidified atmosphere containing 5% CO₂.[3]
Western Blot Analysis for STAT3 and Related Proteins
This protocol is used to assess the levels of total and phosphorylated STAT3, as well as downstream target proteins.
-
Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1 to 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[8]
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[14]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), p-STAT3 (Ser727), total STAT3, Bcl-xL, Mcl-1, cleaved PARP, and a loading control (e.g., β-actin).[8][11]
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize bands using an enhanced chemiluminescence (ECL) substrate.[8]
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
This assay directly measures the ability of STAT3 to bind to its DNA consensus sequence.
-
Lysate Preparation: Prepare nuclear extracts from DU-145 cells treated with this compound (e.g., 0-50 µM for 1 hour).[5]
-
Probe Labeling: Use a double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., SIE from the c-fos promoter), end-labeled with [γ-³²P]ATP.
-
Binding Reaction: Incubate the nuclear extract (5-10 µg) with the labeled probe in a binding buffer containing poly(dI-dC) for 15-30 minutes at room temperature.[3]
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualization: Dry the gel and visualize the bands by autoradiography. A decrease in the intensity of the STAT3-DNA complex band indicates inhibition.
-
Supershift (Optional): To confirm specificity, pre-incubate the reaction mixture with a STAT3-specific antibody, which will cause a "supershift" of the band to a higher molecular weight.[3][11]
STAT3 Luciferase Reporter Gene Assay
This assay quantifies STAT3 transcriptional activity.
-
Transfection: Transiently transfect LNCaP cells with a luciferase reporter plasmid containing multiple STAT3 binding sites upstream of a minimal promoter (e.g., pTATA-TK-Luc).[3][4] Co-transfect with a Renilla luciferase plasmid for normalization.
-
Treatment: After 24 hours, pre-treat cells with this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6, e.g., 50 ng/mL), for 6-8 hours to induce STAT3 activity.[3][11]
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A reduction in normalized luciferase activity indicates inhibition of STAT3 transcriptional function.[4]
In Vivo Xenograft Tumor Growth Study
This protocol assesses the anti-tumor efficacy of this compound in an animal model.
-
Cell Implantation: Subcutaneously inject 1-2 million DU-145 prostate cancer cells into the flank of male nude mice.[4]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into control (vehicle) and treatment groups. Administer this compound (e.g., 1 or 3 mg/kg) or vehicle via daily intraperitoneal (i.p.) injections for a set period (e.g., 3-6 weeks).[4][5][15]
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement, histology, and analysis of protein/mRNA expression of STAT3 target genes (e.g., Bcl-xL, Mcl-1).[4]
Cellular Consequences of STAT3 Inhibition by this compound
By blocking the binding of STAT3 to DNA, this compound effectively downregulates the expression of STAT3 target genes. This leads to several key anti-cancer effects:
-
Induction of Apoptosis: this compound treatment leads to decreased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL and increased levels of apoptotic markers such as cleaved caspase-3 and cleaved PARP.[4][5] This effect is predominantly seen in cancer cells with constitutively active STAT3.[4]
-
Inhibition of Proliferation: The downregulation of genes like c-myc and cyclin D1 contributes to cell cycle arrest and a reduction in cancer cell proliferation.[4]
-
Reduction of Cancer Stem Cell Viability: this compound has been shown to reduce the viability of prostate cancer stem-like cells and docetaxel-resistant cancer spheres, suggesting it can target therapy-resistant cell populations.[13][14]
-
Inhibition of Metastasis: In vivo studies have shown that this compound can significantly reduce the metastatic spread of prostate cancer cells to lymph nodes.[15][16]
Conclusion and Future Directions
This compound represents a promising therapeutic agent that selectively targets a key oncogenic driver. Its unique mechanism as a direct, covalent inhibitor of STAT3's DNA-binding activity distinguishes it from kinase inhibitors and provides a clear rationale for its anti-cancer effects. The comprehensive data from in vitro and in vivo studies demonstrate its ability to induce apoptosis, inhibit proliferation, and reduce metastasis in cancers with constitutively active STAT3, particularly castration-resistant prostate cancer.[3][5][15] Furthermore, its effectiveness against therapy-resistant cancer stem-like cells suggests a potential to overcome drug resistance.[13] Future research and development may focus on optimizing the drug-like properties of this compound and its analogues, as well as exploring its efficacy in combination therapies to treat advanced and resistant cancers.
References
- 1. Unraveling the complexity of STAT3 in cancer: molecular understanding and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The STAT3 Inhibitor this compound Effectively Reduces Tumor Growth and Metastatic Spread in an Orthotopic Xenograft Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aqilion.com [aqilion.com]
Galiellalactone in Prostate Cancer: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on Galiellalactone, a selective STAT3 inhibitor, in the context of prostate cancer. It is designed to offer a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and workflows.
Core Mechanism of Action
This compound is a fungal metabolite that directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. In numerous malignancies, including castration-resistant prostate cancer (CRPC), STAT3 is constitutively active and plays a crucial role in tumor cell proliferation, survival, and metastasis.[1][2] this compound exerts its inhibitory effect through a unique mechanism. It covalently binds to cysteine residues (Cys-367, Cys-468, and Cys-542) on the STAT3 protein.[1] This binding event sterically hinders the ability of STAT3 dimers to bind to their specific DNA transcriptional elements, thereby blocking the expression of STAT3-regulated genes.[2] Notably, this inhibition of DNA binding occurs without affecting the upstream phosphorylation of STAT3 at Tyr-705 or Ser-727.[1][3]
Quantitative In Vitro Efficacy
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across various prostate cancer cell lines. The following table summarizes the key quantitative data from in vitro studies.
| Cell Line | Assay Type | Parameter | Value | Treatment Conditions | Reference |
| DU145 | WST-1 Proliferation | IC50 | 3.02 µM | 72 hours | [4] |
| DU145 | Viability | Decrease | Dose-dependent | 2.5-25 µM, 24-72 hours | [4] |
| LNCaP | Luciferase Reporter | Inhibition | Significant at 10 µM | IL-6 stimulated | [4] |
| General | STAT3 Signaling | IC50 | 250-500 nM | Not specified | [3][4] |
Quantitative In Vivo Efficacy
Preclinical animal studies using xenograft models of human prostate cancer have corroborated the in vitro findings, demonstrating this compound's potential to inhibit tumor growth and metastasis in a living system.
| Animal Model | Prostate Cancer Cell Line | Treatment Regimen | Key Findings | Reference |
| Nude Mice | DU145 | 1 or 3 mg/kg, daily i.p. for 3 weeks | 41-42% reduction in tumor growth rate | [4] |
| Orthotopic Mice | DU145-Luc | Daily i.p. injections for 6 weeks | Significant reduction in primary tumor growth and lymph node metastases | [5] |
| Enzalutamide-Resistant Xenografts | Not Specified | 5 mg/kg/day, i.p. (5 days on, 2 off) | Reduction in tumor volume and serum PSA levels | [6] |
Key Signaling Pathways and Interactions
This compound's primary target is the STAT3 signaling pathway. However, its effects ripple through interconnected cellular signaling networks relevant to prostate cancer progression, including the IL-6/STAT3 axis and the STAT3/Androgen Receptor (AR) signaling axis.
Inhibition of the STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is a central driver of tumorigenesis. This compound's direct inhibition of STAT3 DNA-binding effectively shuts down this pro-survival pathway.
Interaction with the Androgen Receptor (AR) Signaling Axis
In the context of enzalutamide-resistant prostate cancer, STAT3 has been shown to facilitate Androgen Receptor (AR) activity. This compound's inhibition of STAT3, therefore, has the downstream effect of suppressing AR activity and the expression of AR target genes.[7]
Detailed Experimental Protocols
The following sections provide an overview of the methodologies used in the preclinical evaluation of this compound.
Cell Culture
-
Cell Lines: Human prostate cancer cell lines DU145 and LNCaP are commonly used.
-
Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[3]
Cell Viability and Proliferation Assays
-
WST-1 Assay:
-
Seed DU145 cells in 96-well plates at a density of 2,000 cells/well in 200 µL of medium.
-
Allow cells to adhere for 24 hours.
-
Treat cells with varying concentrations of this compound (0-60 µM) for 72 hours.
-
Add 20 µL of WST-1 solution to each well and incubate at 37°C for 4 hours.
-
Measure the absorbance at 450 nm with a reference wavelength of 690 nm using a multiwell spectrophotometer.
-
Results are typically presented as a percentage of untreated control cells.[3]
-
Western Blot Analysis
-
Purpose: To detect the expression levels of total and phosphorylated STAT3, as well as other proteins of interest.
-
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Separate proteins by SDS-PAGE on 7.5% or 8% gels.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% milk or 5% BSA.
-
Incubate the membrane with primary antibodies (e.g., anti-STAT3, anti-pSTAT3 Tyr-705) overnight at 4°C.
-
Wash and incubate with a corresponding secondary antibody.
-
Visualize protein bands using an appropriate detection method.[2][3]
-
Apoptosis Assays
-
Annexin V Staining:
-
Treat prostate cancer cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash cells with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI).
-
Incubate in the dark.
-
Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blot for Apoptotic Markers: Analyze cell lysates for the presence of cleaved caspase-3 and cleaved PARP, which are hallmarks of apoptosis.[3]
In Vivo Xenograft Studies
-
Animal Model: Male nude mice (e.g., NMRI).
-
Cell Implantation:
-
Subcutaneous: Inject 3x10^6 DU145 cells into the flank of the mice.
-
Orthotopic: Inject 1x10^6 DU145-Luc cells directly into the prostate gland.
-
-
Treatment:
-
Once tumors are established, administer this compound via daily intraperitoneal (i.p.) injections.
-
Dosages typically range from 1 to 5 mg/kg.
-
A vehicle control (e.g., 1% DMSO in PBS) is used for the control group.
-
-
Monitoring:
Experimental and Logical Workflow
The preclinical investigation of this compound in prostate cancer typically follows a logical progression from in vitro characterization to in vivo validation.
Conclusion and Future Directions
The preclinical data strongly support this compound as a promising therapeutic agent for prostate cancer, particularly for advanced and castration-resistant forms of the disease. Its direct and specific inhibition of STAT3 addresses a key driver of tumor progression. Future research will likely focus on the development of orally bioavailable prodrugs of this compound, combination therapies with existing treatments like enzalutamide, and further elucidation of its impact on the tumor microenvironment and immune response.[4][7] These efforts will be crucial in translating the compelling preclinical findings into effective clinical applications for prostate cancer patients.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. The STAT3 inhibitor this compound inhibits the generation of MDSC‐like monocytes by prostate cancer cells and decreases immunosuppressive and tumorigenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The STAT3 Inhibitor this compound Effectively Reduces Tumor Growth and Metastatic Spread in an Orthotopic Xenograft Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. urosource.uroweb.org [urosource.uroweb.org]
- 8. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Galiellalactone: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galiellalactone, a fungal metabolite, has emerged as a significant agent in cancer research, primarily due to its inhibitory effects on Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[1][2][3] Constitutive activation of the STAT3 pathway is a hallmark of numerous malignancies, including prostate and breast cancers, making it a prime therapeutic target.[2][4][5] this compound presents a unique mechanism of action by directly binding to STAT3 and preventing its dimerization and DNA binding, without altering its phosphorylation status.[2][3][4] Furthermore, recent studies have elucidated its role in inducing cell cycle arrest and apoptosis through the ATM/ATR DNA damage response pathway.[4][6][7] This document provides a comprehensive overview of this compound's mechanism of action and detailed protocols for its application in cell culture-based assays.
Mechanism of Action
This compound exerts its anti-tumor effects through two primary signaling pathways:
-
Inhibition of STAT3 Signaling: this compound directly interacts with STAT3, preventing its binding to DNA consensus sites.[2][4] This inhibition of STAT3 transcriptional activity leads to the downregulation of target genes involved in cell survival, proliferation, and angiogenesis, such as Mcl-1, Bcl-XL, c-myc, and survivin.[8] A key feature of this compound is that it does not inhibit the tyrosine phosphorylation of STAT3.[2]
-
Activation of the ATM/ATR Pathway: this compound has been shown to induce DNA damage, leading to the activation of the ATM and ATR kinases.[4][6][7] This, in turn, triggers a signaling cascade involving the phosphorylation of CHK1 and H2AX, ultimately resulting in G2/M cell cycle arrest and caspase-dependent apoptosis.[4][6]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| DU145 | Prostate Cancer | WST-1 Proliferation Assay | 2.5-25 µM | 72 hours | Dose-dependent decrease in cell viability | [1] |
| DU145 | Prostate Cancer | Apoptosis Assay | 2.5-25 µM | 24-72 hours | Induction of apoptosis | [1] |
| LNCaP | Prostate Cancer | Luciferase Reporter Gene Assay | 10 µM | - | Inhibition of IL-6-stimulated STAT3 signaling | [1] |
| PC-3 | Prostate Cancer | Apoptosis Assay | - | - | Induction of apoptosis | [1] |
| BT-549 | Breast Cancer | MTT Assay | - | 24 hours | IC50: 12.68 µM | [1] |
| MDA-MB-231 | Breast Cancer | MTT Assay | - | 24 hours | IC50: 16.93 µM | [1] |
| MDA-MB-468 | Breast Cancer | MTT Assay | - | 24 hours | IC50: 17.48 µM | [1] |
| DU145 CSCs | Prostate Cancer Stem-like Cells | Viability Assay | 2.5-10 µM | - | Reduced viability of CSC-derived spheres | [8] |
Table 2: Summary of this compound's Effects on Key Molecular Targets
| Target | Cell Line | Treatment | Effect | Reference |
| STAT3 DNA Binding | DU145 | 5-50 µM, 1 hour | Dose-dependent inhibition | [1] |
| STAT3 Phosphorylation (Tyr705/Ser727) | DU145 | 5 µM, 24 hours | No effect | [2] |
| Cleaved Caspase-3 | PC-3, DU145 | - | Increased expression | [1] |
| Cleaved PARP | PC-3, DU145 | - | Increased expression | [1] |
| γH2AX | DU145 | - | Increased phosphorylation | [4] |
| CHK1 | DU145 | - | Increased phosphorylation | [4] |
| CDC25C | DU145 | - | Downregulation | [4] |
| Mcl-1, Bcl-XL, c-myc, survivin | DU145 CSCs | 2.5-10 µM | Downregulation of gene expression | [8] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using WST-1 Assay
This protocol is adapted from studies on DU145 prostate cancer cells.[2]
Materials:
-
This compound (stock solution in DMSO)
-
DU145 prostate cancer cells
-
RPMI 1640 medium with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed DU145 cells in a 96-well plate at a density of 2,000 cells/well in 200 µL of complete medium.
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should range from 0 to 60 µM. Remove the old medium from the wells and add 200 µL of the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
WST-1 Assay: Add 20 µL of WST-1 solution to each well and incubate for 4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Analysis of STAT3 DNA Binding using Electrophoretic Mobility Shift Assay (EMSA)
This protocol is based on experiments conducted with DU145 cell lysates.[2]
Materials:
-
This compound
-
DU145 cells
-
Cell lysis buffer
-
STAT3 consensus oligonucleotide probe
-
Digoxigenin-ddUTP for labeling
-
Poly(dI-dC)
-
Binding buffer
-
6% DNA retardation gel
-
Chemiluminescent detection reagents
Procedure:
-
Cell Lysate Preparation: Culture DU145 cells to 80-90% confluency. Treat cells with this compound (e.g., 5-50 µM) for 1 hour. Alternatively, treat cell lysates with this compound for 15 minutes on ice. Prepare nuclear extracts using a standard protocol.
-
Probe Labeling: Label the STAT3 consensus oligonucleotide probe with digoxigenin-ddUTP according to the manufacturer's instructions.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (5-10 µg), labeled probe (0.1-0.5 ng), poly(dI-dC) (1 µg), and binding buffer. The total reaction volume should be 20 µL.
-
Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes.
-
Electrophoresis: Load the samples onto a 6% non-denaturing polyacrylamide gel. Run the gel in 0.5x TBE buffer until the dye front reaches the bottom.
-
Transfer and Detection: Transfer the DNA-protein complexes from the gel to a nylon membrane. Detect the labeled probe using an anti-digoxigenin antibody conjugated to alkaline phosphatase and a chemiluminescent substrate.
Protocol 3: Evaluation of Apoptosis by Annexin V Staining and Flow Cytometry
This protocol is a general method applicable to cell lines like PC-3 and DU145.[9]
Materials:
-
This compound
-
Prostate cancer cells (e.g., DU145, PC-3)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: this compound induces apoptosis via the ATM/ATR pathway.
Caption: General experimental workflow for this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urosource.uroweb.org [urosource.uroweb.org]
Galiellalactone in Preclinical Oncology: A Guide to In Vivo Dosing and Experimental Design
Application Notes and Protocols for Researchers
Galiellalactone, a fungal metabolite, has emerged as a promising investigational agent in oncology research due to its targeted inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of numerous malignancies, including prostate cancer, where it plays a pivotal role in tumor proliferation, survival, and metastasis. These application notes provide a comprehensive overview of the in vivo administration of this compound in animal models, with a focus on prostate cancer xenografts. The information is intended to guide researchers, scientists, and drug development professionals in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key parameters from in vivo studies investigating the efficacy of this compound. These data offer a comparative overview to aid in the selection of appropriate dosing regimens and experimental designs.
Table 1: this compound Dosage and Administration in Murine Models
| Animal Model | Cancer Cell Line | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Treatment Duration | Reference |
| Male nude NMR1 mice | DU145 | Intraperitoneal (i.p.) | 1, 3 | Daily | 3 weeks | [1] |
| Nude mice | DU145-Luc | Intraperitoneal (i.p.) | Not specified | Daily | 6 weeks | [2] |
| Nude mice | DU145-Luc | Intraperitoneal (i.p.) | Not specified | Daily | 9 weeks | [3] |
| Nude mice | ENZR xenografts | Intraperitoneal (i.p.) | 5 | 5 days on/2 days off | Not specified | [4] |
Table 2: Summary of In Vivo Efficacy of this compound
| Animal Model | Cancer Cell Line | Dosage (mg/kg) | Key Findings | Reference |
| Male nude NMR1 mice | DU145 | 1, 3 | Reduced tumor growth rate by 41-42%; well-tolerated.[1] | [1] |
| Nude mice | DU145-Luc | Not specified | Significantly reduced primary tumor growth and metastatic spread to lymph nodes; decreased cell proliferation and increased apoptosis.[2] | [2] |
| Nude mice | DU145-Luc | Not specified | Reduced expression of stemness markers CD44 and ALDH1A1 in primary tumors.[3] | [3] |
| Nude mice | DU145 (subcutaneous) | Not specified | Reduced the expression of the stemness marker ALDH1A1 by 50%.[3] | [3] |
| Nude mice | ENZR xenografts | 5 | Reduced tumor volume and serum PSA levels.[4] | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Protocol 1: Subcutaneous Xenograft Model for Prostate Cancer
Objective: To evaluate the effect of this compound on the growth of subcutaneous prostate cancer xenografts in nude mice.
Materials:
-
Human prostate cancer cell lines (e.g., DU145, PC-3)[5]
-
This compound
-
Vehicle for this compound (e.g., DMSO, saline)
-
Matrigel (optional)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Preparation: Culture human prostate cancer cells in appropriate media until they reach the desired confluence. Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL) into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors have reached the desired size, randomize the mice into treatment and control groups.
-
Treatment Group: Administer this compound via intraperitoneal (i.p.) injection at the desired dosage (e.g., 1 or 3 mg/kg).[1]
-
Control Group: Administer an equivalent volume of the vehicle used to dissolve this compound.
-
-
Dosing Schedule: Administer treatment daily for the duration of the study (e.g., 3 weeks).[1][5]
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
-
-
Toxicity Monitoring: Monitor the general health of the mice throughout the study, including body weight, food and water intake, and any signs of distress. This compound has been reported to be well-tolerated in animal studies.[7]
Protocol 2: Orthotopic Xenograft Model for Prostate Cancer Metastasis
Objective: To assess the impact of this compound on primary tumor growth and metastatic spread of prostate cancer in an orthotopic mouse model.[2]
Materials:
-
Luciferase-expressing human prostate cancer cells (e.g., DU145-Luc)[2]
-
Male immunodeficient mice (e.g., NMRI nude mice)[8]
-
This compound
-
Vehicle for this compound
-
Surgical instruments for orthotopic injection
-
Bioluminescence imaging system
-
Anesthesia
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of DU145-Luc cells as described in Protocol 1.
-
Orthotopic Injection:
-
Anesthetize the mouse.
-
Make a small incision in the lower abdomen to expose the prostate.
-
Carefully inject the DU145-Luc cells (e.g., 1 x 10^6 cells) directly into the prostate gland.[8]
-
Suture the incision.
-
-
Tumor Growth and Metastasis Monitoring:
-
Monitor primary tumor growth and metastatic dissemination using bioluminescence imaging at regular intervals.
-
-
Treatment Administration:
-
Endpoint Analysis:
-
At the end of the study, perform a final bioluminescence imaging session.
-
Euthanize the mice and harvest the primary tumor and potential metastatic sites (e.g., lymph nodes).
-
Analyze the tissues via histology, immunohistochemistry (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3), and other relevant molecular assays.[2]
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Workflow for In Vivo this compound Studies
Caption: Workflow for this compound in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The STAT3 Inhibitor this compound Effectively Reduces Tumor Growth and Metastatic Spread in an Orthotopic Xenograft Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urosource.uroweb.org [urosource.uroweb.org]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated STAT3 Following Galiellalactone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor implicated in numerous cellular processes, including proliferation, survival, and immune response.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] Galiellalactone, a fungal metabolite, has been identified as an inhibitor of STAT3 signaling.[1][3] Its mechanism of action, however, appears to be context-dependent, with reports indicating both inhibition of STAT3 phosphorylation and modulation of its DNA-binding activity without affecting phosphorylation.[2][4] These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of this compound on STAT3 phosphorylation.
Data Presentation
The following tables summarize the observed effects of this compound and its analogues on the phosphorylation of STAT3 at tyrosine 705 (p-STAT3) in different cancer cell lines, as determined by Western blot analysis.
Table 1: Effect of this compound and Analogues on Constitutive p-STAT3 Levels in Triple-Negative Breast Cancer (TNBC) Cells. [4]
| Cell Line | Treatment (10 µM for 4h) | Observed p-STAT3 (Tyr705) Level (Relative to Control) | Total STAT3 Level |
| BT-549 | This compound | Reduced | Unchanged |
| SG-1709 (Analogue) | Strongly Reduced | Unchanged | |
| SG-1721 (Analogue) | Strongly Reduced | Unchanged | |
| BT-20 | This compound | Reduced | Unchanged |
| SG-1709 (Analogue) | Strongly Reduced | Unchanged | |
| SG-1721 (Analogue) | Strongly Reduced | Unchanged | |
| MDA-MB-468 | This compound | Reduced | Unchanged |
| SG-1709 (Analogue) | Strongly Reduced | Unchanged | |
| SG-1721 (Analogue) | Strongly Reduced | Unchanged |
Table 2: Effect of this compound on p-STAT3 Levels in Prostate Cancer Cells. [2][5]
| Cell Line | Treatment | Observed p-STAT3 (Tyr705 & Ser727) Level | Total STAT3 Level |
| DU145 | 5 µM this compound for 24h | No significant change | No significant change |
| DU145 (in vivo xenograft) | This compound treatment | No significant change | No significant change |
Experimental Protocols
Protocol: Western Blot Analysis of p-STAT3 (Tyr705) after this compound Treatment
This protocol is designed for the analysis of STAT3 phosphorylation at tyrosine 705 in cultured cells treated with this compound.
Materials and Reagents:
-
Cell Lines: e.g., MDA-MB-468 (TNBC) or DU145 (prostate cancer)
-
This compound: and its analogues (e.g., SG-1709, SG-1721) as required
-
Cell Culture Medium and Supplements
-
Stimulants (optional): Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF)
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE Gels
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-p-STAT3 (Tyr705)
-
Mouse or Rabbit anti-STAT3
-
Mouse or Rabbit anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time periods (e.g., 4 to 24 hours).
-
For inducible phosphorylation studies, serum-starve cells before stimulating with a cytokine like IL-6 or a growth factor like EGF in the presence or absence of this compound.[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.
-
Mandatory Visualization
Caption: this compound's multifaceted inhibition of the STAT3 signaling pathway.
Caption: Workflow for Western blot analysis of p-STAT3 after this compound treatment.
Caption: Logical framework for interpreting p-STAT3 Western blot results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STAT3 Luciferase Reporter Assay with Galiellalactone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including proliferation, survival, and differentiation.[1][2] Aberrant or persistent activation of the STAT3 signaling pathway is frequently observed in a wide range of cancers, making it a promising therapeutic target.[3][4] The canonical pathway involves the activation of Janus kinases (JAKs) upon cytokine (e.g., IL-6) or growth factor stimulation, which in turn phosphorylate STAT3.[3][5] Phosphorylated STAT3 forms dimers, translocates to the nucleus, and binds to specific DNA response elements to regulate the transcription of target genes.[1][5]
Galiellalactone, a fungal metabolite, has been identified as a selective inhibitor of STAT3 signaling.[6][7] It functions by directly binding to STAT3, which prevents the transcription factor from binding to its target DNA sequences.[7][8] This mechanism effectively blocks STAT3's transcriptional activity. Some studies indicate this compound interferes with STAT3 DNA binding without affecting its phosphorylation status, while novel analogues of this compound have been shown to inhibit both constitutive and inducible STAT3 phosphorylation.[6][9]
The luciferase reporter assay is a highly sensitive and quantitative method for studying the transcriptional activity of signaling pathways like STAT3.[10] This application note provides a detailed protocol for using a dual-luciferase reporter assay to measure the inhibitory effect of this compound on STAT3 activity.
STAT3 Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical JAK/STAT3 signaling pathway and the mechanism of inhibition by this compound. Cytokines such as Interleukin-6 (IL-6) initiate the cascade, leading to the activation of downstream target genes. This compound intervenes by directly targeting the STAT3 protein, preventing its binding to DNA.
Caption: IL-6/JAK/STAT3 signaling pathway and inhibition by this compound.
Data Presentation: Efficacy of this compound
The inhibitory potential of this compound and its analogues has been quantified in various cancer cell lines. The data below summarizes key findings from published research.
Table 1: IC₅₀ Values of this compound and Analogues on Cell Viability
| Compound | Cell Line | IC₅₀ Value (µM) | Duration | Reference |
|---|---|---|---|---|
| This compound | DU145 (Prostate Cancer) | 3.6 | 72h | [7] |
| This compound (Analogue ZE139) | DU145 (Prostate Cancer) | 6.6 | 72h | [7] |
| This compound (Analogue ZE140) | DU145 (Prostate Cancer) | 14 | 72h | [7] |
| This compound | MDA-MB-468 (Breast Cancer) | ~15 | 24h | [9] |
| This compound (Analogue SG-1709) | MDA-MB-468 (Breast Cancer) | ~12 | 24h | [9] |
| this compound (Analogue SG-1721) | MDA-MB-468 (Breast Cancer) | ~8 | 24h |[9] |
Table 2: Inhibition of STAT3-Dependent Luciferase Activity
| Compound | Concentration | Cell Line | Stimulant | % Inhibition (Approx.) | Reference |
|---|---|---|---|---|---|
| This compound | 5 µM | MDA-MB-468 | IL-6 | ~50% | [9] |
| This compound (Analogue SG-1721) | 5 µM | MDA-MB-468 | IL-6 | ~80% | [9] |
| This compound | 5 µM | MDA-MB-468 | EGF | ~60% | [9] |
| This compound (Analogue SG-1721) | 5 µM | MDA-MB-468 | EGF | ~85% | [9] |
| this compound | 10 µM | LNCaP | IL-6 | Significant Inhibition |[6][7] |
Experimental Workflow
The following diagram outlines the major steps involved in executing the STAT3 dual-luciferase reporter assay to evaluate this compound.
Caption: Workflow for STAT3 dual-luciferase reporter assay.
Detailed Experimental Protocols
This protocol describes the use of a dual-luciferase assay to quantify the inhibitory effect of this compound on STAT3 transcriptional activity.
1. Materials and Reagents
-
Cell Line: A suitable cell line responsive to STAT3 activation, such as MDA-MB-468 (triple-negative breast cancer) or LNCaP (prostate cancer).[7][9]
-
Reporter Plasmids:
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
This compound: Stock solution prepared in DMSO.
-
STAT3 Stimulant: Recombinant human IL-6 or EGF.[9]
-
Culture Medium: Appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Assay Plates: White, clear-bottom 24-well or 96-well plates suitable for luminescence readings.
-
Dual-Luciferase Assay System: Commercial kit containing lysis buffer, Firefly luciferase substrate, and Renilla luciferase substrate (e.g., from Promega or BPS Bioscience).[7][12]
-
Luminometer: Plate reader capable of measuring luminescence.
2. Protocol
Step 2.1: Cell Seeding
-
One day prior to transfection, seed cells into a white, clear-bottom 24-well plate at a density of 1 x 10⁵ cells/well.[9]
-
Ensure even cell distribution for consistent results.
-
Incubate overnight at 37°C in a CO₂ incubator. Cells should be approximately 70-80% confluent on the day of transfection.[10]
Step 2.2: Transient Transfection
-
For each well, prepare the transfection complex according to the manufacturer's protocol. A typical DNA ratio is 10:1 of the STAT3-Luc reporter to the Renilla control plasmid.[10]
-
Gently add the transfection complex to the cells.
-
Incubate the plates for 24 hours at 37°C to allow for expression of the luciferase genes.[7][9]
Step 2.3: Compound Treatment and STAT3 Stimulation
-
After the 24-hour post-transfection incubation, remove the medium.
-
Pre-treat the cells by adding fresh serum-free medium containing various concentrations of this compound (e.g., 0.1 to 25 µM) or vehicle control (DMSO).[6]
-
Incubate for the desired pre-treatment time (e.g., 1 to 24 hours).[7][9]
-
To induce STAT3 activity, add the stimulant directly to the wells. Final concentrations are typically 25-50 ng/mL for IL-6 or 50 ng/mL for EGF.[7][9]
-
Incubate for an additional 4 to 8 hours.[7] Include control wells that are unstimulated.
Step 2.4: Cell Lysis
-
Remove the medium from the wells and gently wash once with Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of passive lysis buffer to each well (e.g., 100 µL for a 24-well plate).
-
Place the plate on a rocker for 15 minutes at room temperature to ensure complete lysis.[10]
Step 2.5: Luciferase Activity Measurement
-
Transfer 20 µL of the cell lysate from each well to a white 96-well assay plate.
-
Follow the dual-luciferase assay system instructions. Typically, this involves:
-
Adding the Firefly luciferase reagent to each well and measuring the luminescence (Signal 1).
-
Adding the Stop & Glo® Reagent (or equivalent) to quench the Firefly reaction and activate the Renilla luciferase. Measure luminescence again (Signal 2).
-
3. Data Analysis
-
Calculate Relative Response Ratio (RRR): For each well, normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity.
-
RRR = Signal 1 (Firefly) / Signal 2 (Renilla)
-
-
Calculate Fold Induction: To determine the effect of the stimulant, divide the RRR of the stimulated sample by the RRR of the unstimulated sample.
-
Calculate Percent Inhibition: To determine the effect of this compound, use the following formula:
-
% Inhibition = [1 - (RRR of this compound-treated / RRR of Vehicle-treated)] x 100
-
-
Plot the percent inhibition against the log of this compound concentration to determine the IC₅₀ value.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 5. STAT3 | Encyclopedia MDPI [encyclopedia.pub]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Reporter assay. [bio-protocol.org]
- 12. bpsbioscience.com [bpsbioscience.com]
Galiellalactone and its Analogs: Novel STAT3 Inhibitors for Triple-Negative Breast Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. A promising therapeutic target in TNBC is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is often constitutively activated in these tumors, promoting cell survival, proliferation, and metastasis.[1][2][3] this compound, a natural fungal metabolite, and its more potent synthetic analogs, SG-1709 and SG-1721, have emerged as selective inhibitors of STAT3 signaling, demonstrating significant anti-cancer effects in preclinical models of TNBC.[1][2][4] These compounds have been shown to inhibit STAT3 phosphorylation, nuclear translocation, and DNA binding, ultimately leading to apoptosis and the suppression of tumor growth.[1][4] This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in TNBC research.
Mechanism of Action: STAT3 Signaling Pathway Inhibition
This compound and its analogs exert their anti-tumor effects by directly targeting the STAT3 signaling pathway. This pathway is a critical regulator of oncogenic processes in TNBC.[1][4] The inhibition of this pathway by this compound analogs leads to a cascade of downstream effects, culminating in cancer cell death.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and its analogs on TNBC cells.
Table 1: Cytotoxicity of this compound and its Analogs in MDA-MB-468 TNBC Cells [1]
| Compound | IC50 (µM) |
| This compound (GL) | ~10-20 |
| SG-1709 | More potent than GL |
| SG-1721 | ~10 |
Table 2: Apoptotic Effects of SG-1721 on MDA-MB-468 TNBC Cells [1]
| Treatment | Apoptotic Cells (%) |
| Untreated | 2.5% |
| SG-1721 (10 µM) | 12.6% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and its analogs on TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-468, BT-549, BT-20)
-
Complete cell culture medium
-
This compound and/or analogs (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed TNBC cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or its analogs in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in TNBC cells treated with this compound or its analogs using flow cytometry.
Materials:
-
TNBC cells
-
This compound or analogs
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed TNBC cells in 6-well plates and treat with the desired concentration of this compound or its analogs (e.g., 10 µM of SG-1721) for a specified time (e.g., 24 hours).[1]
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is to assess the effect of this compound and its analogs on the phosphorylation of STAT3.
Materials:
-
TNBC cells
-
This compound or analogs
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat TNBC cells with this compound or its analogs for the desired time and concentration (e.g., 10 µM for 4 hours).[5]
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin) to normalize the results.
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound analogs in a TNBC xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
TNBC cells (e.g., MDA-MB-468)
-
Matrigel (optional)
-
This compound analog (e.g., SG-1721)
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject approximately 5 x 10^6 MDA-MB-468 cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound analog (e.g., 0.5 mg/kg of SG-1721) or vehicle control daily via intraperitoneal injection.[4]
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as Western blotting for p-STAT3 levels.
Conclusion
This compound and its analogs, particularly SG-1721, represent a promising class of STAT3 inhibitors for the targeted therapy of triple-negative breast cancer. The protocols and data presented in this document provide a comprehensive resource for researchers to further investigate the therapeutic potential of these compounds in TNBC. These studies will be crucial in advancing our understanding of STAT3's role in TNBC and in the development of novel, effective treatments for this aggressive disease.
References
Application Notes and Protocols for Studying STAT3-Regulated Gene Expression Using Galiellalactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Aberrant STAT3 signaling is implicated in the development and progression of various cancers and inflammatory diseases, making it a prime target for therapeutic intervention. Galiellalactone, a fungal metabolite, has emerged as a potent and specific inhibitor of STAT3 activity.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate STAT3-regulated gene expression.
This compound exerts its inhibitory effect through a unique mechanism. It directly and covalently binds to specific cysteine residues (Cys-367, Cys-468, and Cys-542) within the DNA-binding domain of STAT3.[2] This modification effectively blocks the binding of STAT3 to its consensus DNA sequences in the promoter regions of target genes, thereby inhibiting their transcription. Notably, this compound does not affect the phosphorylation of STAT3 at Tyr-705 or Ser-727, which is a key activation step in the canonical STAT3 signaling pathway.[2] This specific mode of action makes this compound an invaluable tool for dissecting the downstream transcriptional consequences of STAT3 activity without interfering with its upstream activation pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on STAT3 signaling and associated cellular processes.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (STAT3 Signaling) | LNCaP (IL-6 stimulated) | 250-500 nM | [1] |
| IC50 (Cell Viability, 72h) | DU145 | 3.6 µM | [2] |
| DU145-DS spheres | 10.1 µM | [3] | |
| DU145-DR spheres | 6.2 µM | [3] | |
| Effect on STAT3 DNA Binding | DU145 | Dose-dependent decrease | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| DU145 Xenografts | 1, 3 mg/kg; daily i.p. for 3 weeks | 41-42% reduction in tumor growth rate | [1] |
| DU145-Luc Orthotopic Xenografts | Daily i.p. injections for 6 weeks | Significant reduction in primary tumor growth and lymph node metastasis | [4][5] |
Table 3: Effect of this compound on STAT3 Target Gene Expression
| Target Gene | Cell Line/Model | This compound Concentration | Effect | Reference |
| Mcl-1 | DU145-CSCs spheres | 2.5–10 µM | Significant decrease | [3] |
| DU145 xenografts | In vivo treatment | Decreased mRNA expression | [3] | |
| Bcl-xL | DU145-CSCs spheres | 2.5–10 µM | Significant decrease | [3] |
| DU145 xenografts | In vivo treatment | Decreased mRNA expression | [3] | |
| c-myc | DU145-CSCs spheres | 2.5–10 µM | Significant decrease | [3][6] |
| 16D CRPC, 49C and 49F cells | 5 or 10 µM | Decreased mRNA and protein expression | [7] | |
| Survivin | DU145-CSCs spheres | 2.5–10 µM | Significant decrease | [3][6] |
| Cyclin D1 | 16D CRPC, 49C and 49F cells | 5 or 10 µM | Decreased mRNA and protein expression | [7][8] |
| PSA | LNCaP, DuCaP, VCaP | 5 µM | Reduced expression | [9] |
| TMPRSS2 | LNCaP, DuCaP, VCaP | 5 µM | Reduced expression | [9] |
| FKBP5 | LNCaP, DuCaP, VCaP | 5 µM | Reduced expression | [9] |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits STAT3 signaling by directly binding to the STAT3 dimer in the nucleus, preventing its interaction with DNA and subsequent target gene transcription.
Caption: A generalized workflow for investigating the impact of this compound on STAT3 signaling and target gene expression.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
DU145 (Prostate Cancer): Maintain in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. These cells exhibit constitutively active STAT3.
-
LNCaP (Prostate Cancer): Culture in RPMI-1640 with 10% FBS and 1% penicillin-streptomycin. STAT3 activity can be induced with cytokines like IL-6.
-
MDA-MB-468 (Breast Cancer): Grow in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. These cells also show constitutive STAT3 activation.
-
-
This compound Preparation:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Store aliquots at -20°C.
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
For dose-response experiments, treat cells with a range of this compound concentrations (e.g., 1 µM to 25 µM) for a fixed time (e.g., 24 or 48 hours).[1]
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) for various durations (e.g., 1, 6, 12, 24 hours).
-
For studies involving inducible STAT3 activity (e.g., in LNCaP cells), pre-treat with this compound for 1 hour before stimulating with a cytokine like IL-6 (e.g., 20 ng/mL) for the desired time.[10]
-
Western Blot Analysis for STAT3 Phosphorylation and Target Protein Expression
This protocol assesses the levels of total and phosphorylated STAT3, as well as STAT3 target proteins.
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Rabbit anti-p-STAT3 (Tyr705)
-
Rabbit anti-STAT3
-
Antibodies against STAT3 target proteins (e.g., c-Myc, Cyclin D1, Bcl-xL, Survivin)
-
Mouse or Rabbit anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
STAT3 Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of STAT3.
-
Transfection:
-
Seed cells (e.g., LNCaP) in a 24-well plate.
-
Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment and Lysis:
-
24 hours post-transfection, treat the cells with this compound and/or IL-6 as described in the treatment protocol.
-
After treatment, wash the cells with PBS and lyse them using the luciferase assay lysis buffer.
-
-
Luciferase Activity Measurement:
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Quantitative Real-Time PCR (RT-qPCR) for STAT3 Target Gene Expression
This protocol quantifies the mRNA levels of STAT3 target genes.
-
RNA Extraction and cDNA Synthesis:
-
After treatment, harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
Assess the RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and a real-time PCR detection system.
-
The reaction mixture should contain SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Use the following primer sequences for human STAT3 target genes:
-
c-Myc:
-
Cyclin D1:
-
Bcl-xL:
-
Forward: 5'-GATCCCCATGGCAGCAGTAAAG-3'
-
Reverse: 5'-GTCGCCCAGATAGAGCTTGG-3'
-
-
Survivin:
-
Forward: 5'-AGAACTGGCCCTTCTTGGAG-3'
-
Reverse: 5'-CTTTTTATGTTCCTCTATGGGGTC-3'
-
-
GAPDH (housekeeping gene):
-
Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Electrophoretic Mobility Shift Assay (EMSA)
This assay directly assesses the binding of STAT3 to its DNA consensus sequence.
-
Nuclear Extract Preparation:
-
After treatment, harvest the cells and prepare nuclear extracts using a nuclear/cytoplasmic extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling:
-
Synthesize and anneal double-stranded oligonucleotides containing the STAT3 consensus binding site (5'-GATCCTTCTGGGAATTCCTAGATC-3').[10]
-
Label the probe with biotin or a radioactive isotope (e.g., [γ-³²P]ATP).
-
-
Binding Reaction:
-
Incubate 5-10 µg of nuclear extract with the labeled probe in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature.
-
For supershift assays, pre-incubate the nuclear extract with a STAT3-specific antibody for 20 minutes before adding the labeled probe.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane.
-
Detect the labeled probe using a chemiluminescent or autoradiographic detection method.
-
Conclusion
This compound is a powerful tool for elucidating the role of STAT3 in gene regulation. Its specific mechanism of action allows for the targeted inhibition of STAT3's transcriptional activity, providing a clear window into its downstream effects. The protocols outlined in this document provide a comprehensive framework for researchers to effectively utilize this compound in their studies of STAT3 signaling in various biological contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The STAT3 Inhibitor this compound Effectively Reduces Tumor Growth and Metastatic Spread in an Orthotopic Xenograft Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits the STAT3/AR signaling axis and suppresses Enzalutamide-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neoplasiaresearch.com [neoplasiaresearch.com]
- 12. CyclinD1/CyclinD3 Ratio by Real-Time PCR Improves Specificity for the Diagnosis of Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Galiellalactone in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galiellalactone, a fungal metabolite, and its analogues have emerged as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of STAT3 is a hallmark of various cancers, contributing to cell proliferation, survival, and resistance to conventional therapies such as radiotherapy.[1][2] The combination of this compound or its analogues with radiotherapy presents a promising strategy to enhance the therapeutic efficacy of radiation by targeting a key mechanism of radioresistance. These application notes provide a comprehensive overview of the mechanism of action, key experimental findings, and detailed protocols for utilizing this compound and its analogues in combination with radiotherapy in a research setting. A particularly promising analogue, SG-1721, has demonstrated a synergistic cytotoxic effect with radiotherapy in preclinical models of triple-negative breast cancer.[1][3]
Mechanism of Action: Radiosensitization through STAT3 Inhibition
This compound and its analogues exert their radiosensitizing effects primarily by inhibiting the STAT3 signaling pathway. STAT3 is a transcription factor that, upon activation by phosphorylation, translocates to the nucleus and promotes the expression of genes involved in cell survival, proliferation, and anti-apoptotic pathways. In the context of radiotherapy, STAT3 activation can contribute to the repair of radiation-induced DNA damage and cell survival, thereby leading to radioresistance.
By inhibiting STAT3, this compound and its analogues can:
-
Suppress the expression of anti-apoptotic proteins: This leads to an enhanced apoptotic effect when combined with radiotherapy.[1][2]
-
Abrogate radiation-induced cell cycle checkpoints: This can prevent cancer cells from repairing radiation-induced damage, leading to increased cell death.
-
Inhibit tumor growth: In vivo studies have shown that this compound analogues can significantly attenuate tumor growth.[1]
Key Experimental Findings
Research has demonstrated the potential of combining this compound analogues with radiotherapy. A key study on the this compound analogue SG-1721 in triple-negative breast cancer (TNBC) cells (MDA-MB-468) revealed a significant synergistic effect when combined with ionizing radiation (IR).
Data Presentation
Table 1: Synergistic Cytotoxicity of SG-1721 and Ionizing Radiation (IR) in MDA-MB-468 Cells (MTT Assay) [1][3]
| SG-1721 Concentration (µM) | IR Dose (Gy) | Combination Index (CI) | Effect |
| 0.5 | 1 | < 1 | Synergism |
| 0.5 | 5 | < 1 | Synergism |
| 0.5 | 10 | < 1 | Strong Synergism |
| 1.0 | 1 | < 1 | Synergism |
| 1.0 | 5 | < 1 | Synergism |
| 1.0 | 10 | < 1 | Synergism |
| 1.5 | 1 | < 1 | Synergism |
| 1.5 | 5 | < 1 | Synergism |
| 1.5 | 10 | < 1 | Synergism |
Note: The Combination Index (CI) values were reported to be less than 1 for all nine combinations, indicating a synergistic effect. The strongest synergy was observed with 0.5 µM of SG-1721 and 10 Gy of IR.[1][3]
Table 2: In Vivo Tumor Growth Inhibition by SG-1721 in a Xenograft Model [1]
| Treatment Group | Tumor Volume Reduction vs. Vehicle (%) | Key Biomarker Changes in Tumor Tissue |
| SG-1721 | Significant abrogation | Decreased p-STAT3, Decreased Ki-67, Increased cleaved caspase-3 |
Note: While this in vivo study did not include a combination with radiotherapy, it demonstrates the potent anti-tumor activity of the this compound analogue SG-1721 alone.[1]
Mandatory Visualizations
Caption: STAT3 signaling pathway and points of intervention by this compound and Radiotherapy.
Caption: General experimental workflow for evaluating this compound and radiotherapy combination.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound/analogue and radiotherapy, alone and in combination.
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium
-
96-well plates
-
This compound or its analogue (e.g., SG-1721)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
Radiation source (X-ray irradiator)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound/analogue for 4 hours.
-
Irradiate the plates with different doses of ionizing radiation (e.g., 1, 5, 10 Gy).
-
Incubate the cells for an additional 20-44 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the Combination Index (CI) using appropriate software (e.g., CompuSyn) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cancer cells after treatment.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
6-well plates
-
This compound or its analogue
-
Radiation source
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Protocol:
-
Harvest and count cells.
-
Plate a known number of cells (e.g., 200-1000 cells/well, depending on the expected toxicity) into 6-well plates.
-
Allow cells to attach for a few hours.
-
Treat the cells with this compound/analogue and/or irradiate as per the experimental design.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥ 50 cells).
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound or its analogue
-
Radiation source
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat them as described in the MTT assay protocol.
-
After the incubation period, harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound or its analogue
-
Radiation source
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the efficacy of this compound/analogue and radiotherapy on tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
Matrigel (optional)
-
This compound or its analogue formulated for in vivo use
-
Radiation source with appropriate shielding for targeted tumor irradiation
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle, this compound/analogue, radiotherapy, combination).
-
Administer this compound/analogue via the appropriate route (e.g., intraperitoneal injection) at the predetermined dose and schedule.
-
Deliver a localized dose of radiation to the tumors.
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry for p-STAT3, Ki-67, and cleaved caspase-3).
Conclusion
The combination of this compound and its analogues with radiotherapy holds significant promise for improving cancer treatment outcomes. The provided application notes and protocols offer a framework for researchers to investigate this synergistic interaction further. By elucidating the underlying molecular mechanisms and optimizing treatment schedules, the full therapeutic potential of this combination strategy can be realized.
References
- 1. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Development of Biotinylated Galiellalactone Analogues for Pull-Down Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of biotinylated Galiellalactone analogues in pull-down assays to identify and study protein interactors. This compound, a fungal metabolite, is a known inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling, a key therapeutic target in various cancers.[1][2][3][4] Biotinylated versions of this small molecule serve as powerful tools for affinity-based protein isolation and target identification.[2][3][4]
Introduction
This compound inhibits STAT3 signaling by covalently binding to cysteine residues within the STAT3 protein, thereby preventing its binding to DNA without affecting its phosphorylation status.[2][3] To elucidate this mechanism and identify its direct binding partners, biotinylated analogues of this compound have been synthesized.[2][3][4][5] These probes, when used in conjunction with streptavidin-coated beads, allow for the selective capture and subsequent identification of proteins that interact with this compound. This approach has been instrumental in confirming STAT3 as a direct target of this compound.[2][3][4]
Data Presentation
The following tables summarize the biological activity of this compound and its biotinylated analogues.
Table 1: Inhibitory Activity of this compound and Biotinylated Analogues on Cell Proliferation
| Compound | Cell Line | Assay Duration | Growth IC₅₀ (µM) | Reference |
| This compound | DU145 | 72 h | 3.6 | [2][4][6] |
| ZE139 (Biotinylated Analogue) | DU145 | 72 h | 6.6 | [2][4][6] |
| ZE140 (Biotinylated Analogue) | DU145 | 72 h | 14 | [2][4][6] |
Table 2: Effect of this compound and a Biotinylated Analogue on STAT3 Signaling
| Compound | Cell Line | Assay | Effect | Reference |
| This compound | IL-6-stimulated LNCaP | Luciferase Reporter Gene Assay | Inhibited STAT3 signaling activity | [2][4][6] |
| ZE139 (Biotinylated Analogue) | IL-6-stimulated LNCaP | Luciferase Reporter Gene Assay | Showed equal inhibitory effect on STAT3 signaling activity as this compound | [2][4][6] |
Signaling Pathway
This compound directly targets STAT3, a key component of the JAK/STAT signaling pathway, which is often constitutively active in cancer.
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Protocols
Synthesis of Biotinylated this compound Analogues
The synthesis of biotinylated this compound derivatives is a multi-step process.[5] A suitable point of attachment for biotin is created by synthesizing a hydroxymethyl derivative of this compound.[5] This primary alcohol is then coupled to biotin that has been activated, for example, as an acid chloride of a 6-aminohexanoic acid amide of biotin.[5]
A detailed synthesis protocol is described by Escobar et al. (2014). Briefly, the 8-hydroxymethyl derivative of this compound is dissolved in anhydrous acetonitrile under a nitrogen atmosphere.[5] A solution of the biotin acid chloride in acetonitrile is added dropwise, and the reaction is stirred at room temperature.[5] The resulting biotinylated this compound analogue is then purified by chromatography.[5]
Pull-Down Assay Workflow
This workflow outlines the key steps for identifying protein targets of this compound using a biotinylated analogue.
Caption: Workflow for a biotinylated this compound pull-down assay.
Detailed Protocol for Pull-Down Assay
This protocol is adapted from procedures used to identify STAT3 as a target of this compound.[2][3][4]
Materials:
-
Biotinylated this compound analogue (e.g., GL-biot)[2][3][4]
-
Cell line expressing the target of interest (e.g., DU145 prostate cancer cells)[2][3][4]
-
Cell lysis buffer
-
Streptavidin-coated beads (e.g., Streptavidin-Sepharose)[2][3][4]
-
Wash buffers
-
Elution buffer
-
Reagents for protein analysis (e.g., antibodies for Western blotting, reagents for mass spectrometry)
Procedure:
-
Cell Lysate Preparation:
-
Culture DU145 cells to approximately 80-90% confluency.
-
Harvest and wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Incubation with Biotinylated Probe:
-
Incubate the cell lysate with the biotinylated this compound analogue (GL-biot) for 1 hour.[4] The optimal concentration of the probe should be determined empirically.
-
-
Affinity Capture:
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer for Western blot analysis).
-
-
Analysis:
Controls:
-
Negative Control: Perform a pull-down assay with beads alone (no biotinylated probe) to identify proteins that bind non-specifically to the beads.
-
Competition Assay: Pre-incubate the cell lysate with an excess of non-biotinylated this compound before adding the biotinylated probe. A reduction in the signal for the target protein indicates specific binding.[7]
This comprehensive guide provides researchers with the necessary information and protocols to effectively utilize biotinylated this compound analogues for the identification and characterization of protein targets, thereby advancing research in STAT3-related diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Biotinylated this compound Analogues [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Galiellalactone solubility and stability in experimental buffers
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed information on the solubility and stability of Galiellalactone in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is sparingly soluble in aqueous buffers. It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. For synthetic chemistry purposes, methanol (MeOH) has also been used[1].
Q2: What is the recommended storage condition for this compound stock solutions?
A2: To ensure the stability of your this compound stock solution, it is best to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A3: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at 0.1% or less. However, some cell lines may tolerate up to 0.5% DMSO, but it is always recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line and assay.
Q4: I observed precipitation when I diluted my this compound stock solution into my aqueous experimental buffer. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.
Solubility and Stability Data
Currently, specific quantitative data on the solubility of this compound in various experimental buffers (e.g., PBS, DMEM, RPMI) and its stability over time at different pH values and temperatures are not extensively reported in publicly available literature. The information provided is based on published experimental use and general principles for handling hydrophobic compounds. Researchers are advised to empirically determine the optimal conditions for their specific experimental setup.
Table 1: General Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Source |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | General Practice |
| Stock Solution Storage | Aliquot and store at -20°C (1 month) or -80°C (6 months) | General Practice |
| Final DMSO Concentration in Media | ≤ 0.1% (ideal), up to 0.5% (cell line dependent) | General Practice |
| Reaction in Buffers | Forms a stable adduct with L-cysteine in PBS or MeOH | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Materials: this compound stock solution (in DMSO), pre-warmed sterile cell culture medium (e.g., RPMI 1640 + 10% FBS).
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the cell culture medium to achieve the final desired concentration.
-
When diluting, add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion, which can help prevent precipitation.
-
Use the freshly prepared working solution immediately in your experiments. Do not store dilute aqueous solutions of this compound.
-
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Buffer/Media
| Potential Cause | Troubleshooting Steps |
| Supersaturation | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. Solution: Lower the final concentration of this compound. |
| Localized High Concentration | Adding the DMSO stock directly to the full volume of buffer can create localized areas of high concentration, leading to precipitation. Solution: Try a stepwise dilution. First, add the stock to a small volume of the buffer, mix well, and then add this intermediate dilution to the remaining buffer volume. |
| Solvent Shock | The rapid change in solvent environment from DMSO to aqueous buffer causes the compound to fall out of solution. Solution: Add the DMSO stock drop-wise to the aqueous buffer while vortexing to ensure rapid mixing and dispersion. |
| Buffer Composition | The pH or other components of the buffer may not be optimal for this compound solubility. Solution: While data on pH-dependent solubility is limited, you could empirically test slight variations in buffer pH if your experimental design allows. |
| Low Temperature | Preparing working solutions on ice or with cold buffers can decrease solubility. Solution: Use pre-warmed (37°C) buffers and media for dilutions. |
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: A typical experimental workflow for studying this compound in cell culture.
References
Technical Support Center: Optimizing Galiellalactone Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Galiellalactone concentration for accurate IC50 determination. This compound is a fungal metabolite that acts as a direct and covalent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key therapeutic target in various cancers.[1][2] This guide offers detailed experimental protocols, troubleshooting advice, and critical data presented in a clear and accessible format to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a direct inhibitor of STAT3. It covalently binds to one or more cysteine residues within the STAT3 protein.[1][2] This binding event prevents STAT3 from attaching to its target DNA sequences, thereby blocking its transcriptional activity.[1] Notably, this compound does not interfere with the phosphorylation of STAT3.[1]
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is typically dissolved in DMSO to create a stock solution before further dilution in cell culture media.
Q3: What are typical IC50 values for this compound?
A3: The IC50 value of this compound can vary depending on the cell line, incubation time, and the specific assay used. For example, in DU145 prostate cancer cells, the growth IC50 has been reported to be 3.6 µM after 72 hours of treatment.[3][4] In HepG2 cells, an IC50 range of 0.25-0.5 µM has been observed for the inhibition of IL-6-mediated JAK/STAT signal transduction.
Q4: Which cell lines are suitable for testing this compound's activity?
A4: Cell lines with constitutively active STAT3 signaling are ideal for assessing the efficacy of this compound. Prostate cancer cell lines such as DU145 and LNCaP are commonly used.[3][4] Other cancer cell lines with known STAT3 activation, including certain breast cancers, are also appropriate models.[5]
Troubleshooting Guide
Issue 1: Higher than expected IC50 value or low potency.
-
Question: My IC50 value for this compound is much higher than what is reported in the literature. What could be the reason?
-
Answer:
-
Cell Line Specificity: The sensitivity to this compound is cell-line dependent. Ensure the cell line you are using has activated STAT3 signaling. You can confirm this by Western blot for phosphorylated STAT3 (p-STAT3).
-
Incubation Time: As a covalent inhibitor, this compound's inhibitory effect can be time-dependent. Consider increasing the incubation time (e.g., from 24 to 48 or 72 hours) to allow for sufficient covalent modification of STAT3.[6]
-
Compound Stability: While generally stable, prolonged incubation in media at 37°C could lead to some degradation. Prepare fresh dilutions from a frozen stock solution for each experiment.
-
High Cell Density: An excessively high cell seeding density can reduce the effective concentration of the inhibitor per cell. Optimize the cell number to ensure they are in the logarithmic growth phase throughout the experiment.
-
Issue 2: High variability between replicate wells.
-
Question: I am observing significant variability in my results across replicate wells. How can I improve the consistency of my assay?
-
Answer:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution. Calibrate your pipettes and use a consistent technique for cell plating.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To minimize this, avoid using the outermost wells for experimental data and instead fill them with sterile PBS or media.
-
Compound Precipitation: this compound, dissolved in DMSO, might precipitate when diluted into aqueous culture media. Ensure thorough mixing after dilution and visually inspect for any precipitation. The final DMSO concentration should be kept low (typically ≤0.5%) to maintain solubility and minimize solvent toxicity.
-
Incomplete Formazan Solubilization (MTT Assay): If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of variability.
-
Issue 3: this compound does not appear to inhibit STAT3 phosphorylation.
-
Question: I performed a Western blot for p-STAT3 after this compound treatment and see no change. Is the compound not working?
-
Answer: This is an expected result. This compound's mechanism of action is to prevent the DNA binding of STAT3, not its phosphorylation.[1][3] Therefore, you would not expect to see a decrease in the levels of phosphorylated STAT3. To confirm the compound's activity, you should assess the downstream transcriptional targets of STAT3 or perform an assay that measures STAT3 DNA binding activity, such as an Electrophoretic Mobility Shift Assay (EMSA).[3]
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay | Reference |
| Growth IC50 | 3.6 µM | DU145 (Prostate Cancer) | Cell Proliferation Assay | [3][4] |
| IC50 | 0.25-0.5 µM | HepG2 (Liver Cancer) | IL-6-mediated JAK/STAT signaling | |
| Effective Concentration Range | 2.5 - 25 µM | Prostate Cancer Cell Lines (PC-3, DU145) | Apoptosis Induction | [7] |
| Treatment Duration | 24 - 72 hours | Various | Cell Viability/Proliferation | [6][7] |
Detailed Experimental Protocol: IC50 Determination using MTT Assay
This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
1. Reagent and Material Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Cell Culture Medium: Use the recommended medium for your cell line (e.g., RPMI-1640 for DU145 cells), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3][4]
-
MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS). Filter sterilize and store at 4°C, protected from light.
-
Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.
-
Cells: Use a cancer cell line with known STAT3 activity (e.g., DU145). Ensure cells are healthy and in the logarithmic growth phase.
2. Cell Seeding:
-
Trypsinize and count the cells.
-
Prepare a cell suspension at a density of 1 x 10^5 cells/mL in the complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well flat-bottom plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
3. This compound Treatment:
-
On the day of treatment, prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: STAT3 signaling pathway and the point of intervention by this compound.
Caption: Experimental workflow for this compound IC50 determination using an MTT assay.
References
- 1. Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. clyte.tech [clyte.tech]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting Galiellalactone off-target effects
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Galiellalactone in your experiments and to help troubleshoot potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2] It contains an α,β-unsaturated lactone moiety that acts as a Michael acceptor, allowing it to form a covalent bond with specific cysteine residues on the STAT3 protein.[1][2] This covalent modification prevents STAT3 from binding to its target DNA sequences, thereby inhibiting the transcription of STAT3-responsive genes.[1][2] Notably, this compound does not inhibit the phosphorylation of STAT3.[1][2]
Q2: I'm observing effects in my experiment that don't seem to be related to STAT3 inhibition. Is this possible?
Yes, this is possible. While this compound is a potent STAT3 inhibitor, it is known to have off-target effects. Its reactive nature allows it to bind to other proteins containing accessible cysteine residues. One of the most well-documented off-target effects is the inhibition of the TGF-β signaling pathway through the direct inhibition of Smad2/3 DNA binding.[3] Additionally, in some prostate cancer cell lines, this compound has been observed to induce G2/M cell cycle arrest independently of its effects on STAT3 and NF-κB, with studies suggesting a potential role for the Nucleolar and spindle-associated protein 1 (NUSAP1).[1][4]
Q3: How can I be sure that the effects I'm seeing are due to STAT3 inhibition and not an off-target effect?
Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your results. We recommend a multi-pronged approach:
-
Dose-response analysis: Off-target effects may occur at different concentrations than on-target effects. Perform a careful dose-response curve for your observed phenotype and compare it with the known IC50 for STAT3 inhibition.
-
STAT3 rescue experiment: Attempt to rescue the observed phenotype by overexpressing a wild-type or constitutively active form of STAT3. If the effect is on-target, you should see a reversal of the phenotype.
-
Use of a negative control: An inactive analogue of this compound can be a powerful tool. Since this compound's reactivity is key to its function, a pre-reacted, inactive form can help differentiate specific covalent inhibition from non-specific effects.
-
Investigate known off-target pathways: Specifically test for the modulation of the TGF-β/Smad signaling pathway in your experimental system.
Q4: Are there more specific alternatives to this compound?
Yes, researchers have developed analogues of this compound with improved specificity for STAT3. For example, SG-1709 and SG-1721 have been reported to be more potent and selective STAT3 inhibitors.[3] Depending on your experimental needs, exploring these alternatives might be beneficial.
Troubleshooting Guides
Issue 1: Unexpected Phenotype - Is it STAT3- or Smad2/3-mediated?
You are observing a cellular phenotype (e.g., apoptosis, growth arrest) after this compound treatment, but you are unsure if it is due to the intended STAT3 inhibition or the known off-target effect on the TGF-β/Smad2/3 pathway.
Troubleshooting Workflow:
Caption: A stepwise guide to differentiating on-target STAT3 effects from off-target Smad2/3 effects of this compound.
Detailed Methodologies:
1. STAT3-Responsive Luciferase Reporter Assay:
-
Objective: To quantify the inhibition of STAT3 transcriptional activity by this compound.
-
Protocol:
-
Co-transfect your cells of interest with a STAT3-responsive firefly luciferase reporter plasmid (containing STAT3 binding sites in the promoter) and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
24 hours post-transfection, pre-treat the cells with a range of this compound concentrations for 1-2 hours.
-
Stimulate the cells with a known STAT3 activator (e.g., IL-6, Oncostatin M) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.
-
2. TGF-β/Smad-Responsive Luciferase Reporter Assay:
-
Objective: To determine if this compound inhibits TGF-β/Smad signaling.
-
Protocol:
-
Co-transfect your cells with a Smad-responsive firefly luciferase reporter plasmid (e.g., containing the CAGA box sequence) and a Renilla luciferase normalization plasmid.
-
24 hours post-transfection, pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with TGF-β1 for 16-24 hours.
-
Measure firefly and Renilla luciferase activities as described above.
-
A decrease in TGF-β1-induced luciferase activity in the presence of this compound indicates an off-target effect on the Smad pathway.
-
3. STAT3 Rescue Experiment:
-
Objective: To confirm that the observed phenotype is a direct result of STAT3 inhibition.
-
Protocol:
-
Transfect your cells with a plasmid encoding for wild-type STAT3 or a constitutively active STAT3 mutant (e.g., STAT3-C). An empty vector should be used as a control.
-
24-48 hours post-transfection, treat the cells with this compound at a concentration known to induce your phenotype of interest.
-
Assess the phenotype in both the STAT3-overexpressing and control cells.
-
A reversal or significant reduction of the this compound-induced phenotype in the STAT3-overexpressing cells suggests the effect is on-target.
-
Issue 2: this compound Induces G2/M Cell Cycle Arrest, but STAT3 and NF-κB Pathways are Unaffected.
You have observed that this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. However, your western blots and reporter assays show no significant changes in the STAT3 or NF-κB signaling pathways.
Potential Off-Target: NUSAP1
Recent proteomic studies have suggested that in androgen-insensitive prostate cancer cells, this compound-induced G2/M arrest may be independent of STAT3 and NF-κB, and could be linked to the downregulation of Nucleolar and spindle-associated protein 1 (NUSAP1).[1][4]
Troubleshooting and Validation Workflow:
Caption: A workflow to investigate the potential role of NUSAP1 in this compound-induced G2/M arrest.
Detailed Methodologies:
1. Western Blot for NUSAP1:
-
Objective: To determine if this compound treatment affects NUSAP1 protein levels.
-
Protocol:
-
Treat your cells with this compound at concentrations that induce G2/M arrest for various time points (e.g., 24, 48 hours).
-
Lyse the cells and perform SDS-PAGE and western blotting using a validated antibody against NUSAP1.
-
A decrease in NUSAP1 protein levels following this compound treatment would support its potential role as an off-target.
-
2. siRNA-mediated Knockdown of NUSAP1:
-
Objective: To determine if the reduction of NUSAP1 mimics the effect of this compound and to assess if NUSAP1 levels influence sensitivity to the compound.
-
Protocol:
-
Transfect your cells with siRNA specifically targeting NUSAP1. A non-targeting siRNA should be used as a negative control.
-
48-72 hours post-transfection, confirm NUSAP1 knockdown by western blot or qPCR.
-
Analyze the cell cycle profile of the NUSAP1-knockdown cells by flow cytometry. An increase in the G2/M population would suggest that NUSAP1 downregulation is responsible for the cell cycle arrest.
-
Treat both NUSAP1-knockdown and control cells with this compound and assess cell viability. A change in sensitivity to this compound in the knockdown cells would further implicate NUSAP1.
-
Data Summary Tables
Table 1: In Vitro Efficacy of this compound and Analogues
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | DU145 | Proliferation (72h) | 3.6 µM | [1] |
| This compound | LNCaP (IL-6 stimulated) | STAT3 Luciferase Reporter | ~10 µM | [1] |
| This compound | Docetaxel-resistant DU145 spheres | Viability | 6.2 µM | [2] |
| This compound | Docetaxel-sensitive DU145 spheres | Viability | 10.1 µM | [2] |
| ZE139 (biotinylated analogue) | DU145 | Proliferation (72h) | 6.6 µM | [1] |
| ZE140 (biotinylated analogue) | DU145 | Proliferation (72h) | 14 µM | [1] |
| SG-1709 | MDA-MB-468 | Cytotoxicity | 10.14 µM | [3] |
| SG-1721 | MDA-MB-468 | Cytotoxicity | 6.9 µM | [3] |
Table 2: Identified Cysteine Residues in STAT3 Modified by this compound
| Cysteine Residue | Observation | Reference |
| Cys-367 | Predominantly modified | [1] |
| Cys-468 | Predominantly modified | [1] |
| Cys-542 | Predominantly modified | [1] |
| Cys-251 | Modified at higher concentrations | [1] |
| Cys-259 | Modified at higher concentrations | [1] |
| Cys-687 | Modified at higher concentrations | [1] |
Signaling Pathway Diagrams
Caption: this compound directly binds to STAT3 in the nucleus, preventing its interaction with DNA and subsequent gene transcription.
Caption: this compound can inhibit the TGF-β pathway by preventing the Smad2/3-Smad4 complex from binding to DNA.
References
- 1. SWATH proteomic profiling of prostate cancer cells identifies NUSAP1 as a potential molecular target for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Galiellalactone Bioavailability for In Vivo Research
Welcome to the technical support center for researchers utilizing Galiellalactone in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the bioavailability of this potent STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using this compound for in vivo studies?
A1: The principal challenge with this compound is its limited oral bioavailability. While effective when administered via routes like intraperitoneal (i.p.) injection, its absorption from the gastrointestinal tract is presumed to be low, which can hinder studies requiring oral administration.
Q2: What is the established mechanism of action for this compound?
A2: this compound is a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. It covalently binds to cysteine residues on STAT3, which prevents the STAT3 dimer from binding to its target DNA sequences.[1][2] This inhibition occurs without affecting the upstream phosphorylation of STAT3.[1]
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.
Q4: Have any strategies been successfully employed to improve the oral bioavailability of this compound?
A4: Research has explored the use of a prodrug approach to enhance the oral bioavailability of this compound. One study reported that a prodrug of this compound increased plasma exposure by 20-fold in mice compared to the oral administration of the parent compound. This suggests that chemical modification is a promising avenue for improving its pharmacokinetic profile.
Troubleshooting Guides
Issue: Poor or inconsistent efficacy in oral administration studies.
Possible Cause 1: Low Intrinsic Bioavailability
This compound's physicochemical properties likely contribute to poor absorption from the gastrointestinal tract.
Suggested Solution:
-
Consider alternative routes of administration: For initial in vivo efficacy studies, intraperitoneal (i.p.) injection is a well-documented and effective method for delivering this compound.[3]
-
Investigate formulation strategies: For researchers committed to oral administration, exploring advanced formulation techniques is recommended. These can include:
-
Lipid-based formulations: Encapsulating this compound in micelles or liposomes can improve solubility and absorption.
-
Nanonization: Reducing the particle size of this compound can increase its surface area and dissolution rate.
-
Amorphous solid dispersions: Combining this compound with a polymer carrier can prevent crystallization and enhance solubility.
-
Possible Cause 2: Inadequate Formulation
The vehicle used to dissolve and administer this compound may not be optimal for oral absorption.
Suggested Solution:
-
Review vehicle components: Ensure the chosen vehicle is appropriate for oral gavage in the selected animal model and is capable of maintaining this compound in a solubilized state within the gastrointestinal tract.
-
Experiment with different formulations: Systematically test various formulations to identify one that maximizes exposure. This could involve screening different combinations of excipients, including surfactants, co-solvents, and lipids.
Issue: Difficulty in preparing a stable formulation for intraperitoneal injection.
Possible Cause: Precipitation of this compound upon dilution.
This compound is soluble in organic solvents like DMSO but may precipitate when diluted into aqueous solutions such as saline.
Suggested Solution:
-
Optimize the vehicle composition: A common strategy for administering hydrophobic compounds via i.p. injection is to use a co-solvent system. While specific formulations for this compound are not consistently detailed in the literature, a general approach involves dissolving the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then diluting it with a vehicle that helps maintain solubility, such as a mixture of polyethylene glycol (PEG) and saline. It is crucial to perform small-scale pilot formulations to check for precipitation before preparing the final dosing solutions.
-
Sonication: After dilution, brief sonication of the formulation can help to create a more uniform and stable suspension.
Data Presentation
Table 1: Summary of In Vivo Administration of this compound
| Parameter | Details | Reference |
| Route of Administration | Intraperitoneal (i.p.) injection | [3] |
| Animal Model | Male nude NMR1 mice with DU145 xenografts | [3] |
| Dosage Range | 1-3 mg/kg, administered daily | [3] |
| Reported Efficacy | 41-42% reduction in tumor growth rate | [3] |
Table 2: this compound Downstream Target Gene Modulation
| Target Gene | Effect of this compound Treatment | Reference |
| Mcl-1 | Decreased mRNA expression | [4] |
| Bcl-xL | Decreased mRNA expression | [4] |
| c-myc | Decreased mRNA expression | [5] |
| Cyclin D1 | Decreased protein expression | [6] |
| Survivin | Decreased mRNA expression | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection (General Guidance)
Disclaimer: This is a general protocol based on common laboratory practices for similar compounds. Researchers should optimize this protocol based on their specific experimental needs and perform stability tests.
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of a mixture of PEG400 and sterile saline (0.9% NaCl). A common starting ratio is 40% PEG400 and 60% saline.
-
-
Dosing Solution Preparation:
-
On the day of injection, calculate the required volume of the this compound stock solution based on the desired final concentration and the total volume of the dosing solution.
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing and minimize precipitation.
-
The final concentration of DMSO in the dosing solution should be kept to a minimum, ideally below 5%, to avoid toxicity.
-
-
Administration:
-
Administer the freshly prepared this compound solution to the mice via intraperitoneal injection at the desired dosage.
-
Mandatory Visualizations
Diagram 1: this compound's Mechanism of Action on the STAT3 Signaling Pathway
Caption: this compound directly inhibits the binding of activated STAT3 dimers to DNA, thereby blocking the transcription of target genes involved in cell proliferation, survival, and angiogenesis.
Diagram 2: Experimental Workflow for Evaluating Oral Formulations of this compound
Caption: A systematic workflow for the development and evaluation of oral this compound formulations, from initial design to in vivo efficacy testing.
References
- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the STAT3/AR signaling axis and suppresses Enzalutamide-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Galiellalactone Prodrug Strategies: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Galiellalactone and its prodrugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common challenges and queries related to the synthesis, characterization, and application of this compound prodrugs.
Prodrug Synthesis and Characterization
Question 1: We are having trouble synthesizing this compound N-conjugate prodrugs. What is the general principle and a reliable starting protocol?
Answer:
The most common strategy for creating this compound prodrugs is through a Michael addition of a secondary amine to the α,β-unsaturated lactone core of this compound. This reaction is typically catalyzed by a Lewis acid. The resulting N-conjugate adduct masks the reactive Michael acceptor, a key site for this compound's biological activity, rendering the prodrug inactive until the parent drug is released.
A common issue is incomplete conversion or slow reaction times. The choice of Lewis acid and reaction conditions are critical. Below is a general protocol that can be optimized for different amine substrates.
Experimental Protocol: Synthesis of this compound N-conjugate Prodrugs (e.g., Morpholine Adduct)
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
Lewis acid catalyst (e.g., Ytterbium(III) trifluoromethanesulfonate - Yb(OTf)3)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Add the secondary amine (typically 1.1 to 1.5 equivalents) to the solution.
-
Add a catalytic amount of the Lewis acid (e.g., 10 mol% Yb(OTf)3).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction (e.g., with saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. The Lewis acid catalyst is sensitive to moisture. Consider increasing the amount of the amine or catalyst.
-
Slow Reaction: Gently heating the reaction mixture may increase the rate. However, monitor for potential side product formation.
-
Multiple Products: Impurities in the starting materials or side reactions can lead to multiple products. Ensure the purity of your this compound and amine. Purification by chromatography should isolate the desired product.
Question 2: How can we confirm the successful synthesis and purity of our this compound prodrug?
Answer:
Standard analytical techniques should be employed to confirm the structure and purity of the synthesized prodrug.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for structural confirmation. You should observe the disappearance of the signals corresponding to the vinyl protons of the α,β-unsaturated system in this compound and the appearance of new signals corresponding to the amine moiety and the modified lactone ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the prodrug. Electrospray ionization (ESI) is a common method.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A purity of >95% is generally desirable for biological assays.
Prodrug Stability and Release
Question 3: Our this compound N-conjugate prodrug appears to be unstable in our cell culture medium. How can we assess its stability and the release of this compound?
Answer:
The stability of this compound N-conjugate prodrugs is known to be pH-dependent. The Michael addition is a reversible reaction, and the retro-Michael reaction, which releases the active this compound, is favored under acidic conditions.[1]
To assess stability, you can perform a time-course experiment in your specific medium and analyze the samples by HPLC or LC-MS.
Experimental Protocol: Assessing Prodrug Stability and this compound Release
Materials:
-
This compound prodrug
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5 to mimic physiological and endosomal/tumor microenvironment conditions, respectively)
-
Cell culture medium of interest
-
HPLC or LC-MS system
Procedure:
-
Prepare stock solutions of your prodrug in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration in the desired buffer or cell culture medium.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample.
-
Quench any further reaction by adding a suitable solvent (e.g., ice-cold acetonitrile) and/or by freezing.
-
Analyze the samples by HPLC or LC-MS to quantify the remaining prodrug and the released this compound.
-
Calculate the half-life (t½) of the prodrug under each condition.
Troubleshooting:
-
Rapid Degradation at Neutral pH: If the prodrug is too labile at pH 7.4, consider synthesizing adducts with different secondary amines. The basicity and steric hindrance of the amine can influence the stability of the N-conjugate.
-
No Release at Acidic pH: If this compound is not released at acidic pH, the chosen amine adduct may be too stable. A less basic or more sterically hindered amine might facilitate the retro-Michael reaction.
In Vitro and In Vivo Evaluation
Question 4: We are not observing the expected increase in efficacy with our this compound prodrug compared to the parent drug in our in vitro assays. What could be the reason?
Answer:
Several factors could contribute to this observation:
-
Insufficient Release of this compound: As discussed in the stability section, if the prodrug is too stable under the assay conditions, it will not release the active drug. The intracellular pH of the target cellular compartment is crucial.
-
Cellular Uptake: The prodrug strategy aims to improve delivery. If the prodrug has poor cell permeability, it will not be effective. You can assess cellular uptake using techniques like LC-MS on cell lysates after incubation with the prodrug.
-
Similar In Vitro Potency: Some studies have shown that certain this compound amine adducts possess a similar ability to inhibit cell proliferation in vitro as this compound itself.[1] This could be due to a rapid intracellular conversion to the active drug.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analogues/prodrugs based on available literature.
| Compound | Cell Line | Assay | IC50 Value | Citation |
| This compound | DU145 | Proliferation | 3.6 µM (72h) | [2][3] |
| Biotinylated Analogue ZE139 | DU145 | Proliferation | 6.6 µM (72h) | [2][3] |
| Biotinylated Analogue ZE140 | DU145 | Proliferation | 14 µM (72h) | [2][3] |
| This compound | LNCaP (IL-6 stimulated) | STAT3 Luciferase Reporter | ~5 µM | [4] |
| This compound | H292 | Cytotoxicity | 5.54 ± 1.04 µM | [3] |
| This compound | H460 | Cytotoxicity | 2.9 ± 0.58 µM | [3] |
Table 1: In Vitro Efficacy of this compound and Analogues.
| Prodrug Strategy | Key Features | Potential Advantages | Potential Challenges | Citation |
| N-conjugate Amine Adducts | Reversible Michael addition of secondary amines. pH-sensitive release (favored at lower pH). | Increased stability at physiological pH. Potential for targeted release in acidic tumor microenvironments or endosomes. | Stability and release kinetics are highly dependent on the choice of amine. In vivo pharmacokinetic data is limited. | [1] |
Table 2: Overview of this compound Prodrug Strategies.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits the STAT3 signaling pathway by preventing the binding of activated STAT3 dimers to DNA.
Experimental Workflow: Prodrug Synthesis and Evaluation
Caption: A general workflow for the synthesis, characterization, and evaluation of this compound prodrugs.
Logical Relationship: Prodrug Activation
Caption: The logical relationship of pH-dependent activation of this compound N-conjugate prodrugs.
References
Minimizing Galiellalactone cytotoxicity in non-cancerous cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Galiellalactone, focusing on minimizing its cytotoxicity in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fungal metabolite that acts as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2] It covalently binds to cysteine residues within the STAT3 protein, which prevents STAT3 from binding to DNA, thereby inhibiting the transcription of its target genes.[3] This disruption of the STAT3 signaling pathway is a key mechanism behind its anti-tumor activity.[1][2]
Q2: Does this compound exhibit cytotoxicity towards non-cancerous cells?
A2: Studies have shown that this compound displays significantly lower cytotoxicity in non-cancerous cells compared to cancerous cells. For instance, this compound and its analogs have been observed to have a relatively minor effect on the viability of the non-tumorigenic breast epithelial cell line MCF-10A.[1][4] Additionally, it has been reported that this compound does not induce cell cycle arrest in primary human dermal fibroblasts or the non-tumorigenic prostate epithelial cell line RWPE-1 at concentrations that are effective against cancer cells.[5]
Q3: Are there any known off-target effects of this compound?
A3: Besides its primary role as a STAT3 inhibitor, this compound has been shown to activate the ATM/ATR-mediated DNA damage response (DDR) pathway in prostate cancer cells, leading to cell cycle arrest and apoptosis.[5] This effect appears to be independent of its STAT3 inhibitory function.
Q4: Have more potent or selective analogs of this compound been developed?
A4: Yes, novel analogs of this compound, such as SG-1709 and SG-1721, have been synthesized. These analogs have demonstrated more potent inhibition of STAT3 phosphorylation and greater cytotoxic effects against triple-negative breast cancer cells compared to the parent compound, while still showing a reduced impact on non-cancerous MCF-10A cells.[1][4]
Troubleshooting Guide
Problem 1: High cytotoxicity observed in non-cancerous control cell lines.
-
Possible Cause 1: Incorrect Dosage. The concentration of this compound may be too high. While it shows selectivity, excessively high doses can lead to off-target toxicity.
-
Solution: Perform a dose-response curve to determine the optimal concentration that maximizes cancer cell cytotoxicity while minimizing effects on non-cancerous cells. Refer to the quantitative data tables below for reported IC50 values in various cell lines.
-
-
Possible Cause 2: Cell Line Sensitivity. Some non-cancerous cell lines may be inherently more sensitive to this compound.
-
Solution: If possible, use a panel of non-cancerous cell lines relevant to your cancer model (e.g., MCF-10A for breast cancer, RWPE-1 for prostate cancer) to confirm the differential effect.
-
-
Possible Cause 3: Purity of the Compound. Impurities in the this compound sample could contribute to unexpected cytotoxicity.
-
Solution: Ensure the use of high-purity this compound, verified by appropriate analytical methods such as HPLC and mass spectrometry.
-
Problem 2: Inconsistent results in STAT3 inhibition assays.
-
Possible Cause 1: Experimental Variability. Inconsistent cell densities, incubation times, or reagent concentrations can lead to variable results.
-
Solution: Standardize your experimental protocols. Ensure consistent cell seeding densities and strictly adhere to incubation times and reagent concentrations. Refer to the detailed experimental protocols provided below.
-
-
Possible Cause 2: this compound Stability. this compound, like many small molecules, may be sensitive to storage and handling conditions.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Possible Cause 3: Indirect Readouts of STAT3 Activity. Assays measuring downstream gene or protein expression can be influenced by other signaling pathways.
-
Solution: Use a direct assay for STAT3 activity, such as an Electrophoretic Mobility Shift Assay (EMSA) to measure STAT3-DNA binding or a STAT3-dependent luciferase reporter assay.
-
Quantitative Data
Table 1: Comparative Cytotoxicity of this compound and its Analogs in Cancerous vs. Non-Cancerous Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Assay | Reference |
| This compound | MDA-MB-468 | Triple-Negative Breast Cancer | ~25 | MTT | [1][4] |
| This compound | MCF-10A | Non-tumorigenic Breast Epithelial | >50 | MTT | [1][4] |
| SG-1709 | MDA-MB-468 | Triple-Negative Breast Cancer | ~15 | MTT | [1][4] |
| SG-1709 | MCF-10A | Non-tumorigenic Breast Epithelial | >50 | MTT | [1][4] |
| SG-1721 | MDA-MB-468 | Triple-Negative Breast Cancer | ~10 | MTT | [1][4] |
| SG-1721 | MCF-10A | Non-tumorigenic Breast Epithelial | >50 | MTT | [1][4] |
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| DU145 | Prostate Cancer | 3.6 | WST-1 | [6] |
| BT-549 | Breast Cancer | 12.68 | MTT | [2] |
| MDA-MB-231 | Breast Cancer | 16.93 | MTT | [2] |
Experimental Protocols
Cell Viability Assessment using WST-1 Assay
This protocol is adapted for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest (cancerous and non-cancerous)
-
96-well flat-bottom tissue culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the cells with the compound for the desired experimental time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
STAT3-Dependent Luciferase Reporter Assay
This protocol is for assessing the inhibitory effect of this compound on STAT3 transcriptional activity.
Materials:
-
Host cell line (e.g., HEK293T or a relevant cancer cell line)
-
STAT3-responsive firefly luciferase reporter plasmid
-
Control plasmid with a constitutively expressed Renilla luciferase
-
Transfection reagent
-
This compound stock solution
-
STAT3 activator (e.g., IL-6)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well white, clear-bottom plate.
-
On the following day, co-transfect the cells with the STAT3 firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for plasmid expression.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a STAT3 activator (e.g., IL-6) for 6-8 hours. Include an unstimulated control.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of STAT3 activity in stimulated versus unstimulated cells and the percentage of inhibition by this compound.
Visualizations
References
- 1. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Galiellalactone Interference with Signaling Pathways: A Technical Resource
<
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for Galiellalactone to interfere with signaling pathways other than its primary target, STAT3. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: How specific is this compound for STAT3?
A1: this compound is a selective inhibitor of STAT3 signaling.[1] Its primary mechanism of action involves direct, covalent binding to cysteine residues within the STAT3 protein, which in turn blocks its ability to bind to DNA without affecting its phosphorylation status.[2][3] However, it is not entirely specific for STAT3. Research has shown that this compound can also interact with other signaling proteins.
Q2: What are the known off-target effects of this compound?
A2: this compound has been observed to inhibit NF-κB signaling through direct interaction with the p65 subunit.[2] It has also been shown to inhibit TGF-β signaling by preventing the DNA binding of SMAD2/3.[2] While it is a potent STAT3 inhibitor, these findings indicate a degree of cross-reactivity with other pathways that should be considered during experimental design and data interpretation.
Q3: Does this compound affect the phosphorylation of STAT3?
A3: No, this compound does not inhibit the phosphorylation of STAT3 at either Tyr-705 or Ser-727.[1][2] Its inhibitory action occurs downstream, preventing the DNA binding of already phosphorylated, active STAT3.[1][2][3][4][5]
Q4: Can this compound analogs have different specificity profiles?
A4: Yes. Novel analogs of this compound, such as SG-1709 and SG-1721, have been developed that show more effective inhibition of STAT3 phosphorylation compared to the parent compound.[6] These analogs have also been shown to abrogate JAK1 and JAK2 phosphorylation.[6] This suggests that modifications to the this compound structure can alter its mechanism of action and specificity.
Troubleshooting Guide
Issue: Unexpected changes in MAPK or PI3K/Akt pathway activation in my this compound-treated cells.
Possible Cause: While direct, significant interference with the MAPK and PI3K/Akt pathways by this compound has not been consistently reported in all cell types, some studies have investigated potential crosstalk. For instance, in LNCaP prostate cancer cells, IL-6-mediated effects on these pathways were not observed, but the authors acknowledge that under different conditions or in other cell lines, these pathways could be influenced.[7] It is also possible that the observed effects are a downstream consequence of STAT3 inhibition in a complex signaling network.
Troubleshooting Steps:
-
Verify Primary Target Engagement: Confirm that this compound is inhibiting STAT3 activity in your system as expected. This can be done using a STAT3-dependent luciferase reporter assay.
-
Assess Direct Pathway Activation: Perform a time-course and dose-response experiment and use Western blotting to probe for key phosphorylated proteins in the MAPK pathway (p-ERK1/2) and PI3K/Akt pathway (p-Akt, p-mTOR).
-
Use Pathway-Specific Inhibitors: Treat cells with known MAPK inhibitors (e.g., U0126) or PI3K/Akt inhibitors (e.g., LY294002) in parallel with this compound to dissect the signaling events.
-
Consider Cell Line Specificity: The signaling network can vary significantly between different cell lines. The observed effects might be specific to your experimental model.
Issue: I'm observing higher than expected cytotoxicity in my experiments.
Possible Cause: While this compound is generally described as having minimal cytotoxic effects in non-STAT3-dependent cells, its off-target effects on pathways like NF-κB could contribute to cytotoxicity in certain contexts.[2] Additionally, some studies have shown that this compound can induce apoptosis and cell cycle arrest.[8][9]
Troubleshooting Steps:
-
Determine the IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line.
-
Assess Apoptosis: Use assays such as Annexin V/PI staining followed by flow cytometry or Western blotting for cleaved caspase-3 and PARP to determine if the observed cell death is due to apoptosis.[8]
-
Analyze Cell Cycle: Perform cell cycle analysis using propidium iodide staining and flow cytometry to see if this compound is inducing cell cycle arrest.[9]
-
Evaluate STAT3 Dependency: Compare the cytotoxic effects in cell lines with high and low levels of constitutively active STAT3 to assess if the cytotoxicity is STAT3-dependent.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (hrs) |
| DU-145 | Prostate Cancer | WST-1 Proliferation | 3.02 | 72 |
| DU-145 | Prostate Cancer | Growth Inhibition | 3.6 | 72 |
| BT-549 | Breast Cancer | MTT | 12.68 | 24 |
| MDA-MB-231 | Breast Cancer | MTT | 16.93 | 24 |
| MDA-MB-468 | Breast Cancer | MTT | 17.48 | 24 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol: Western Blot Analysis to Investigate Off-Target Pathway Activation
This protocol is designed to assess the phosphorylation status of key proteins in the STAT3, MAPK, and PI3K/Akt pathways following this compound treatment.
1. Cell Culture and Treatment: a. Plate cells at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 1, 4, 8, 24 hours). d. Include positive and negative controls for pathway activation where appropriate (e.g., IL-6 for STAT3, EGF for MAPK/Akt).
2. Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. d. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, p-ERK1/2, ERK1/2, p-Akt (Ser473), Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
7. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: this compound's primary mechanism of action on the JAK/STAT3 pathway.
Caption: Potential signaling pathway interference by this compound.
Caption: Workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. urosource.uroweb.org [urosource.uroweb.org]
- 9. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Galiellalactone synthesis for higher yield
Welcome to the technical support center for the synthesis of Galiellalactone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their synthetic protocols for a higher yield of this potent STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of this compound, a complex natural product, has been approached through various routes. A common strategy involves a key intramolecular Diels-Alder reaction to construct the tricyclic core, followed by the formation of the α,β-unsaturated γ-lactone moiety. Key precursors often include functionalized dienes and dienophiles that are elaborated through multiple synthetic steps. One of the initial total syntheses started from (R)-(+)-pulegone to establish the absolute configuration of the natural product[1].
Q2: What are the critical steps in the synthesis that often lead to low yields?
A2: The most challenging steps that can significantly impact the overall yield are typically:
-
The Intramolecular Diels-Alder Reaction: This cycloaddition is crucial for forming the core ring system. Its efficiency can be sensitive to substrate conformation, temperature, and the presence of catalysts. Side reactions or the formation of diastereomeric mixtures can complicate purification and reduce the yield of the desired isomer[2][3][4].
-
Lactonization: The formation of the γ-lactone ring is another critical step. Incomplete conversion, side reactions, or harsh reaction conditions leading to decomposition can lower the yield[5].
-
Purification: this compound and its intermediates can be sensitive molecules. Suboptimal purification strategies can lead to significant product loss[6][7][8].
Q3: Are there any known side reactions to be aware of during the synthesis?
A3: Yes, particularly in the Diels-Alder reaction, side reactions can be a significant issue. Depending on the specific substrates and conditions, these can include dimerization or polymerization of the diene or dienophile, and the formation of undesired constitutional isomers or diastereomers. If a Lewis acid is used to catalyze the reaction, it can sometimes promote side reactions like Friedel-Crafts type additions, depending on the nature of the reactants[3][4].
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield in the intramolecular Diels-Alder reaction | 1. Unfavorable conformation of the precursor: The diene and dienophile moieties may not readily adopt the required s-cis conformation for the cycloaddition. 2. Reaction conditions are too mild: Insufficient thermal energy to overcome the activation barrier. 3. Thermal degradation: The starting material or product may be unstable at the required reaction temperature. 4. Formation of undesired stereoisomers: The reaction may not be sufficiently diastereoselective. | 1. Modify the precursor structure: Introduce structural elements that favor the reactive conformation. 2. Increase reaction temperature: Carefully increase the temperature while monitoring for degradation. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times. 3. Use a Lewis acid catalyst: Lewis acids can lower the activation energy of the Diels-Alder reaction, allowing it to proceed at a lower temperature. Screen different Lewis acids for optimal results. 4. Optimize the solvent: The polarity of the solvent can influence the reaction rate and selectivity. Test a range of solvents. |
| Inefficient lactonization | 1. Incomplete reaction: The cyclization may not go to completion. 2. Use of a weak activating agent for the carboxylic acid. 3. Steric hindrance around the reaction center. 4. Product degradation under reaction conditions. | 1. Increase reaction time and/or temperature. 2. Use a more powerful activating agent for the carboxylic acid, such as a different carbodiimide or conversion to an acid chloride. 3. Re-evaluate the synthetic design to minimize steric hindrance in the lactonization precursor. 4. Screen different lactonization methods that proceed under milder conditions[5]. |
| Difficulty in purification leading to product loss | 1. Formation of closely related impurities or stereoisomers. 2. Product instability on silica gel. 3. Inappropriate chromatography conditions. | 1. Optimize the reaction to improve selectivity and reduce the formation of impurities. 2. Consider alternative purification methods such as preparative HPLC, crystallization, or using a different stationary phase for chromatography (e.g., alumina, reversed-phase silica). 3. Carefully screen solvent systems for chromatography to achieve better separation. Using a gradient elution can be beneficial. |
| Overall low yield after multiple steps | 1. Accumulation of small losses at each step. 2. A particularly low-yielding step in the sequence. | 1. Analyze each step individually to identify where the most significant losses occur. 2. Focus optimization efforts on the lowest-yielding steps. Even a small improvement in a low-yielding step can significantly impact the overall yield. 3. Consider telescoping reactions where intermediates are not isolated, which can minimize handling losses. |
Experimental Protocols
While specific, detailed protocols for every this compound synthesis variation are extensive and proprietary, the following outlines a general, representative experimental procedure for a key reaction type often employed.
General Protocol for a Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction:
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are crucial.
-
Reactant Addition: Dissolve the Diels-Alder precursor in a suitable anhydrous solvent (e.g., dichloromethane, toluene) in the reaction flask.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., a solution of diethylaluminum chloride or boron trifluoride etherate in the same solvent) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by carefully adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate or Rochelle's salt).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
Visualizations
Caption: A simplified workflow of a common synthetic route to this compound.
Caption: A logical troubleshooting workflow for addressing low yields in synthesis.
Caption: The mechanism of action of this compound in inhibiting the STAT3 signaling pathway[9][10][11].
References
- 1. Synthesis of (+)-galiellalactone. Absolute configuration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chegg.com [chegg.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Catalyst-controlled site-selective methylene C─H lactonization of dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. genscript.com [genscript.com]
- 8. rega.kuleuven.be [rega.kuleuven.be]
- 9. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total (Bio)Synthesis: Strategies of Nature and of Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT3 and Its Pathways’ Dysregulation—Underestimated Role in Urological Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistencies in Galiellalactone experimental results
Welcome to the Galiellalactone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot potential inconsistencies in experimental results involving the STAT3 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2] It contains a reactive α,β-unsaturated lactone functionality and acts as a Michael acceptor, allowing it to form covalent bonds with nucleophiles.[3][4] Specifically, it has been shown to covalently bind to cysteine residues within the DNA-binding domain of STAT3, including Cys-367, Cys-468, and Cys-542.[2][4] This modification sterically hinders the binding of STAT3 to its consensus DNA sequences, thereby inhibiting the transcription of STAT3 target genes.[2][4]
Q2: Does this compound inhibit the phosphorylation of STAT3?
A2: This is a critical point of potential inconsistency in experimental findings. The majority of published studies have concluded that this compound inhibits STAT3 DNA binding without affecting the phosphorylation of STAT3 at either Tyrosine 705 (Tyr705) or Serine 727 (Ser727).[2][4] However, a study investigating novel synthetic analogues of this compound reported that some of these analogues can inhibit the phosphorylation of STAT3 at Tyr705, as well as the upstream JAK1 and JAK2 kinases.[5][6] Therefore, it is crucial to consider the specific compound being used (this compound vs. a synthetic analogue) when interpreting phosphorylation results.
Q3: What are the known off-target effects of this compound?
A3: As a Michael acceptor, this compound has the potential to react with other proteins containing reactive cysteine residues.[3][7] While it shows a degree of selectivity for STAT3, off-target effects are possible and could contribute to observed cellular phenotypes. It is advisable to include appropriate controls to assess the specificity of this compound's effects in your experimental system.
Q4: What is the recommended solvent for dissolving and storing this compound?
A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[8] For cell-based assays, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in cell culture medium. It is important to note that this compound is sparingly soluble in aqueous buffers.[8] Stock solutions in DMSO should be stored at -20°C or -80°C and used within one to six months to ensure stability.[1][9] It is recommended to avoid repeated freeze-thaw cycles.[9]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, leading to apparent inconsistencies in results.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments. | 1. Solubility and Stability: this compound may precipitate in aqueous media at high concentrations or degrade over time. | - Prepare fresh dilutions from a DMSO stock for each experiment.- Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.5%).- Visually inspect media for any signs of precipitation after adding this compound. |
| 2. Cell Line Differences: Different cell lines exhibit varying levels of constitutively active STAT3 and may have different sensitivities to this compound. | - Confirm the STAT3 activation status (pSTAT3 levels) in your cell line by Western blot.- Refer to published IC50 values for your specific cell line if available (see Table 1). | |
| 3. Assay Conditions: Incubation time and cell density can significantly impact apparent cytotoxicity. | - Optimize incubation time and cell seeding density for your specific cell line and assay.- Ensure consistent experimental conditions across all replicates and experiments. | |
| No effect on STAT3 target gene expression despite seeing a cytotoxic effect. | 1. Off-Target Effects: The observed cytotoxicity may be due to off-target effects rather than direct STAT3 inhibition. | - Perform a STAT3 DNA-binding assay (e.g., EMSA or a commercial kit) to confirm direct inhibition of STAT3 activity.- Use a structurally related but inactive analogue as a negative control if available. |
| 2. Insufficient STAT3 Inhibition: The concentration of this compound may be too low to effectively inhibit STAT3-mediated transcription. | - Perform a dose-response experiment and measure the expression of known STAT3 target genes (e.g., Bcl-xL, Mcl-1, c-myc, Cyclin D1) by qPCR or Western blot.[10] | |
| Conflicting results on STAT3 phosphorylation. | 1. This compound vs. Analogues: As noted in the FAQs, some novel analogues of this compound have been reported to inhibit STAT3 phosphorylation, while the parent compound generally does not. | - Verify the identity and purity of your compound.- If using an analogue, be aware of its specific reported mechanism of action.[5][6] |
| 2. Upstream Kinase Inhibition (for analogues): Some analogues may inhibit upstream kinases like JAK1/JAK2, leading to reduced STAT3 phosphorylation. | - If you observe a decrease in pSTAT3, also probe for the phosphorylation status of upstream kinases like JAK1/JAK2.[5] |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | WST-1 Proliferation Assay | 72 hours | 3.02 | [1] |
| DU145 | Prostate Cancer | Viability Assay | 48 hours | ~5-10 | [11] |
| PC-3 | Prostate Cancer | Apoptosis Assay | - | Induces apoptosis | [10] |
| LNCaP (IL-6 stimulated) | Prostate Cancer | Luciferase Reporter Assay | - | ~5 | [10] |
| BT-549 | Triple-Negative Breast Cancer | MTT Assay | 24 hours | 12.68 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | 24 hours | 16.93 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | MTT Assay | 24 hours | 17.48 | [1] |
| HepG2 | Hepatocellular Carcinoma | IL-6 Signaling Inhibition | - | 0.25-0.5 | [8] |
Mandatory Visualizations
Caption: this compound's mechanism of inhibiting the STAT3 signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
Experimental Protocols
1. Cell Viability Assay (WST-1 Method)
This protocol is adapted from methodologies used in this compound research.[11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept constant and below 0.5%. Replace the medium in the wells with the this compound-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of 630-690 nm.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value using appropriate software.
2. Western Blot for STAT3 and Phospho-STAT3
This protocol is a generalized procedure based on multiple studies.[4][10]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT3 (Tyr705), pSTAT3 (Ser727), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
This protocol is based on the methodology described by Doncow et al. (2014).[4]
-
Probe Labeling: Label a double-stranded oligonucleotide containing the STAT3 consensus binding site with a non-radioactive label (e.g., Digoxigenin-ddUTP) according to the manufacturer's protocol.
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with or without this compound.
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer for 15-20 minutes at room temperature. For supershift analysis, pre-incubate the extract with a STAT3-specific antibody.
-
Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
Transfer and Detection: Transfer the complexes to a positively charged nylon membrane, crosslink, and detect the labeled probe using an appropriate substrate and imaging system.
4. STAT3 Luciferase Reporter Gene Assay
This protocol is a general guide based on methods used in this compound studies.[4][10]
-
Transfection: Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Compound Treatment: After 24 hours, treat the cells with this compound for a specified period.
-
Stimulation (if necessary): For cells that do not have constitutively active STAT3 (e.g., LNCaP), stimulate STAT3 activity with an appropriate cytokine, such as IL-6.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the stimulated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, chemical reactivity as Michael acceptors, and biological potency of monocyclic cyanoenones, novel and highly potent anti-inflammatory and cytoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. abmole.com [abmole.com]
- 10. This compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Galiellalactone and Other STAT3 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in oncology. Its constitutive activation is a hallmark of numerous malignancies, driving tumor cell proliferation, survival, invasion, and immunosuppression. This guide provides a comprehensive comparison of Galiellalactone, a promising natural product STAT3 inhibitor, with other well-characterized synthetic and natural STAT3 inhibitors. The information is presented to aid researchers in selecting the most appropriate inhibitor for their specific research needs, with a focus on experimental data and methodologies.
Mechanism of Action: A Diverse Landscape of STAT3 Inhibition
STAT3 inhibitors can be broadly categorized based on their mechanism of action. This compound stands out due to its unique covalent binding mechanism. Understanding these differences is crucial for interpreting experimental results and designing new therapeutic strategies.
-
This compound: This fungal metabolite acts as a direct, irreversible inhibitor of STAT3. It covalently binds to specific cysteine residues (Cys367, Cys468, and Cys542) within the STAT3 protein. This modification prevents STAT3 from binding to DNA, thereby blocking its transcriptional activity. Notably, this compound does not inhibit the phosphorylation of STAT3 at Tyr705 or Ser727[1].
-
SH2 Domain Inhibitors: A major class of STAT3 inhibitors targets the Src Homology 2 (SH2) domain, which is essential for STAT3 dimerization, a prerequisite for its activation and nuclear translocation.
-
Stattic: One of the first small molecule inhibitors of STAT3, Stattic, binds to the SH2 domain, preventing STAT3 dimerization and subsequent activation[2].
-
S3I-201 (NSC 74859): This inhibitor also targets the STAT3 SH2 domain, disrupting STAT3 dimerization and DNA binding[3]. However, some studies suggest it may also act as a non-selective alkylating agent[4][5].
-
TTI-101 (C188-9): A potent STAT3 inhibitor that binds with high affinity to the SH2 domain, blocking STAT3 activation[6][7].
-
-
Upstream Kinase Inhibitors: These compounds target kinases that are responsible for phosphorylating and activating STAT3, primarily Janus kinases (JAKs).
-
WP1066: This agent is a potent inhibitor of JAK2 and STAT3, effectively blocking the upstream activation of STAT3[8].
-
-
Natural Products with Diverse Mechanisms:
-
Cryptotanshinone: Isolated from Salvia miltiorrhiza, this compound inhibits STAT3 phosphorylation at Tyr705, likely by inhibiting upstream kinases like JAK2[9].
-
Napabucasin (BBI608): This orally available inhibitor is believed to inhibit STAT3-mediated gene transcription and cancer stem cell properties[10][11].
-
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and other STAT3 inhibitors across various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and incubation time.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) |
| DU-145 | Prostate Cancer | WST-1 | 72h | 3.02 |
| BT-549 | Breast Cancer | MTT | 24h | 12.68 |
| MDA-MB-231 | Breast Cancer | MTT | 24h | 16.93 |
| MDA-MB-468 | Breast Cancer | MTT | 24h | 17.48 |
Data sourced from MedChemExpress product page for this compound.[1]
Table 2: IC50 Values of Other STAT3 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) |
| Stattic | UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | - | - | 2.56 |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | - | - | 3.48 | |
| Cal33 | Head and Neck Squamous Cell Carcinoma | - | - | 2.28 | |
| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | - | - | 2.65 | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | CCK-8 | 24h | 3.19 | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | CCK-8 | 24h | 4.89 | |
| S3I-201 | MDA-MB-231 | Breast Cancer | - | - | ~100 |
| MDA-MB-435 | Breast Cancer | - | - | ~100 | |
| MDA-MB-453 | Breast Cancer | - | - | ~100 | |
| Cryptotanshinone | DU145 | Prostate Cancer | - | - | 3.5 |
| Rh30 | Rhabdomyosarcoma | - | - | 5.1 | |
| B16 | Melanoma | MTT | - | 12.37 | |
| B16BL6 | Melanoma | MTT | - | 8.65 | |
| A2780 | Ovarian Cancer | CCK-8 | 24h | 11.39 | |
| WP1066 | Caki-1 | Renal Cell Carcinoma | MTS | 24h | <2.5 |
| 786-O | Renal Cell Carcinoma | MTS | 24h | <2.5 | |
| Napabucasin | H146 | Small Cell Lung Cancer | - | 24h | 1.3 |
| H209 | Small Cell Lung Cancer | - | 24h | 0.5 | |
| H1417 | Small Cell Lung Cancer | - | 24h | 3.4 | |
| H1688 | Small Cell Lung Cancer | - | 24h | 1.7 | |
| H446 | Small Cell Lung Cancer | - | 24h | 4.4 | |
| H720 | Small Cell Lung Cancer | - | 24h | 11.6 | |
| KKU-055 | Biliary Tract Cancer | Resazurin | 72h | 0.19 | |
| TFK-1 | Biliary Tract Cancer | Resazurin | 72h | >18 | |
| HepG2 | Liver Cancer | - | - | 1.06 | |
| MDA-MB-231 | Breast Cancer | - | - | 1.38 | |
| A549 | Lung Cancer | - | - | 1.3 | |
| TTI-101 (C188-9) | AML cell lines | Acute Myeloid Leukemia | - | - | 4-7 |
| Primary AML samples | Acute Myeloid Leukemia | - | - | 8-18 | |
| NBT-II | Bladder Cancer | MTT | 48h | ~10 | |
| J82 | Bladder Cancer | MTT | 48h | ~7 | |
| MB49 | Bladder Cancer | MTT | 48h | ~14.2 |
Data compiled from multiple sources.[3][6][9][10][12][13][14][15][16][17][18][19][20][21][22]
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible and comparable results. Below are standard protocols for key assays used to evaluate STAT3 inhibitors.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
STAT3 inhibitor stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the STAT3 inhibitor and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[23][24][25][26]
Western Blot for Phosphorylated STAT3 (p-STAT3) and Total STAT3
This technique is used to detect the levels of total STAT3 protein and its activated, phosphorylated form.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 Tyr705, anti-total STAT3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT3 and a loading control to ensure equal protein loading.[27][28][29][30][31]
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
EMSA is used to assess the ability of STAT3 to bind to its specific DNA consensus sequence.
Materials:
-
Nuclear extracts from treated and untreated cells
-
Biotin- or radio-labeled double-stranded oligonucleotide probe containing the STAT3 binding site (e.g., 5'-GATCCTTCTGGGAATTCCTAGATC-3')
-
Unlabeled ("cold") competitor probe
-
Binding buffer
-
Polyacrylamide gel
-
Electrophoresis apparatus
-
Detection system (chemiluminescence or autoradiography)
Protocol:
-
Prepare nuclear extracts from cells treated with the STAT3 inhibitor and a control.
-
Incubate the nuclear extracts with the labeled probe in the presence of a non-specific competitor DNA (e.g., poly(dI-dC)) in binding buffer.
-
For competition assays, add an excess of the unlabeled probe to a separate reaction to confirm the specificity of the binding.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane (for biotin-labeled probes) or expose the dried gel to X-ray film (for radio-labeled probes).
-
Detect the shifted bands, which represent the STAT3-DNA complexes. A decrease in the intensity of the shifted band in inhibitor-treated samples indicates reduced STAT3 DNA binding activity.
Visualizing the Landscape of STAT3 Inhibition
Diagrams are powerful tools for understanding complex biological processes and experimental designs.
Caption: Canonical STAT3 signaling pathway and points of intervention for various inhibitors.
Caption: A typical experimental workflow for the in vitro evaluation of STAT3 inhibitors.
Conclusion
The landscape of STAT3 inhibitors is diverse, offering a range of tools for cancer research. This compound presents a unique mechanism of covalent inhibition, distinguishing it from many other STAT3-targeting compounds. Its ability to directly inhibit STAT3 DNA binding without affecting upstream phosphorylation provides a specific tool for dissecting the downstream functions of STAT3. When selecting an inhibitor, researchers should consider the specific scientific question, the cellular context, and the inhibitor's mechanism of action. The data and protocols provided in this guide aim to facilitate informed decisions in the pursuit of novel cancer therapies targeting the STAT3 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Napabucasin Drug‐Drug Interaction Potential, Safety, Tolerability, and Pharmacokinetics Following Oral Dosing in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cancer Stem Cell Inhibitor Napabucasin (BBI608) Shows General Cytotoxicity in Biliary Tract Cancer Cells and Reduces Cancer Stem Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. The cancer stemness inhibitor napabucasin suppresses small cell lung cancer growth through SOX2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of novel napabucasin-melatonin hybrids as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. C188-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. broadpharm.com [broadpharm.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 28. benchchem.com [benchchem.com]
- 29. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 30. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mesoscale.com [mesoscale.com]
Galiellalactone vs. JAK Inhibitors in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that, when dysregulated, plays a pivotal role in cancer cell proliferation, survival, and immune evasion. Consequently, it has emerged as a key target for anti-cancer drug development. This guide provides a detailed comparison of two distinct therapeutic strategies targeting this pathway: Galiellalactone, a direct inhibitor of STAT3, and the broader class of JAK inhibitors.
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound and JAK inhibitors both ultimately dampen the pro-oncogenic signaling of the JAK/STAT pathway, but they do so at different key nodes.
This compound is a fungal metabolite that acts as a direct and covalent inhibitor of STAT3.[1][2] It specifically binds to cysteine residues within the STAT3 protein, which prevents STAT3 from binding to DNA.[1][2] This direct inhibition of the transcription factor's ability to regulate gene expression occurs without affecting its upstream phosphorylation.[1][2]
JAK inhibitors , on the other hand, target the Janus kinases (JAK1, JAK2, JAK3, and TYK2) that are upstream of STAT proteins.[3][4][5][6] By inhibiting the catalytic activity of JAKs, these small molecules prevent the phosphorylation and subsequent activation of STAT proteins. This upstream blockade halts the entire downstream signaling cascade. Several JAK inhibitors, such as Ruxolitinib, Tofacitinib, and Fedratinib, have been approved for various diseases and are being investigated for their utility in cancer therapy.[5][6]
References
- 1. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual intracellular targeting by ruxolitinib and the Mcl-1 inhibitor S63845 in interleukin-6-dependent myeloma cells blocks in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Targeting the JAK2/STAT3 Pathway—Can We Compare It to the Two Faces of the God Janus? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 6. Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Galiellalactone Analogues (SG-1709, SG-1721) vs. Alternatives: A Comparative Guide to STAT3 Inhibition in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its frequent aberrant activation in a wide array of human cancers, including triple-negative breast cancer (TNBC). This activation drives tumor cell proliferation, survival, metastasis, and angiogenesis. This guide provides a comparative analysis of two novel Galiellalactone analogues, SG-1709 and SG-1721, against other known STAT3 inhibitors, supported by experimental data to inform preclinical research and drug development strategies.
This compound Analogues: Enhanced Potency in STAT3 Inhibition
This compound, a natural fungal metabolite, is a known inhibitor of STAT3 signaling. Recent structural modifications have yielded the analogues SG-1709 and SG-1721, which demonstrate enhanced efficacy in targeting the STAT3 pathway.[1][2]
Mechanism of Action
Both SG-1709 and SG-1721, like their parent compound, function as direct inhibitors of STAT3. However, they exhibit a more potent activity by inhibiting the phosphorylation of STAT3 at the critical tyrosine 705 residue.[1][2] This phosphorylation is a key step in the activation of STAT3, leading to its dimerization, nuclear translocation, and subsequent binding to DNA to regulate the transcription of oncogenic genes.[1][2] By blocking this initial activation step, SG-1709 and SG-1721 effectively shut down the downstream signaling cascade.
dot
Caption: STAT3 signaling pathway and points of inhibition by SG-1709/SG-1721.
Comparative Efficacy Data
The following tables summarize the available experimental data comparing this compound analogues with the parent compound and other STAT3 inhibitors.
Table 1: In Vitro Efficacy of this compound and its Analogues in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | Cell Line | Assay | Key Findings | Reference |
| (-)-galiellalactone | MDA-MB-468, BT-549, BT-20 | Western Blot | Inhibition of constitutive STAT3 phosphorylation at 10 µM. | [1][2] |
| SG-1709 | MDA-MB-468, BT-549, BT-20 | Western Blot | More effective inhibition of constitutive STAT3 phosphorylation at 10 µM compared to (-)-galiellalactone. | [1][2] |
| SG-1721 | MDA-MB-468, BT-549, BT-20 | Western Blot | Most effective inhibition of constitutive STAT3 phosphorylation at 10 µM. Also showed time-dependent inhibition. | [1][2] |
| SG-1721 | MDA-MB-468 | Apoptosis Assay | Induced apoptosis and cleavage of caspase-3 and PARP. | [1] |
| SG-1721 | MDA-MB-468 | Nuclear Translocation | More potently inhibited nuclear translocation of STAT3 compared to (-)-galiellalactone at 10 µM. | [1] |
| SG-1721 | MDA-MB-468 | STAT3 DNA Binding | Inhibited DNA binding of STAT3. | [1] |
Note: Specific IC50 values for cell viability of SG-1709 and SG-1721 in TNBC cell lines are not explicitly stated in the primary literature, however, graphical data indicates that SG-1721 is the most potent of the three compounds.
Table 2: In Vivo Efficacy of SG-1721 in a Breast Cancer Xenograft Model
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| SG-1721 | MDA-MB-468 xenograft in nude mice | 10 mg/kg, intraperitoneally, 5 days/week | Significantly attenuated tumor growth. | Reduced levels of p-STAT3 in tumor tissues. | [1] |
Table 3: Efficacy of Alternative STAT3 Inhibitors (Data from separate studies)
| Inhibitor | Mechanism of Action | Cell Line(s) | IC50 (Cell Viability) | Key Findings | Reference |
| Stattic | Inhibits STAT3 activation, dimerization, and DNA binding | MDA-MB-231 | ~5.5 µM | Exerts STAT3-independent effects on histone acetylation. | [3] |
| C188-9 | Binds to the SH2 domain of STAT3, inhibiting dimerization | UM-SCC-17B (HNSCC) | ~3.2 µM | More potent than its precursor, C188. Reduced tumor growth in xenografts. | [4] |
Disclaimer: The data for alternative inhibitors were not obtained from head-to-head comparative studies with SG-1709 and SG-1721. Experimental conditions may vary, and direct comparison of potency should be made with caution.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
dot
Caption: A generalized workflow for the preclinical evaluation of STAT3 inhibitors.
Western Blot for STAT3 Phosphorylation
-
Cell Lysis: Treat TNBC cells (e.g., MDA-MB-468) with various concentrations of SG-1709, SG-1721, or other inhibitors for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
MTT Cell Viability Assay
-
Cell Seeding: Seed TNBC cells into 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compounds for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject approximately 5 x 10⁶ MDA-MB-468 cells into the flank of female athymic nude mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer SG-1721 (e.g., 10 mg/kg) or vehicle control intraperitoneally according to the specified schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and perform histological and Western blot analysis to assess p-STAT3 levels.
Conclusion
The this compound analogues, SG-1709 and particularly SG-1721, represent a promising advancement in the development of direct STAT3 inhibitors. Their enhanced potency in inhibiting STAT3 phosphorylation and downstream oncogenic signaling in TNBC models, both in vitro and in vivo, underscores their therapeutic potential. While direct comparative data against other STAT3 inhibitors like Stattic and C188-9 is currently lacking, the available evidence suggests that SG-1721 is a highly effective agent warranting further investigation. Future head-to-head studies are crucial to definitively position these analogues within the landscape of emerging STAT3-targeted therapies. Researchers are encouraged to utilize the provided protocols to further explore the efficacy and mechanisms of these promising compounds.
References
- 1. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Galiellalactone's Impact on STAT3 Downstream Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of numerous oncogenic signaling pathways. Its constitutive activation is a hallmark of many human cancers, driving proliferation, survival, invasion, and immunosuppression. Consequently, STAT3 has emerged as a high-priority target for cancer therapy. This guide provides a comprehensive comparison of Galiellalactone, a direct STAT3 inhibitor, with other known STAT3 inhibitors, focusing on the validation of its effects on STAT3 downstream targets. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular interactions and workflows.
This compound: A Direct Covalent Inhibitor of STAT3
This compound is a fungal metabolite that has been identified as a potent and selective inhibitor of STAT3 signaling[1]. Its mechanism of action is distinct from many other STAT3 inhibitors. This compound functions by directly and covalently binding to specific cysteine residues within the STAT3 protein, including Cys-367, Cys-468, and Cys-542[2][3][4]. This covalent modification physically obstructs the DNA-binding domain of STAT3, thereby preventing it from binding to the promoter regions of its target genes[2][3][4]. A key feature of this compound's mechanism is that it inhibits STAT3 DNA binding without affecting its upstream phosphorylation at Tyr-705 or Ser-727[1].
This direct inhibition of STAT3's transcriptional activity leads to the downregulation of a host of downstream target genes crucial for tumor progression. These include genes involved in cell cycle regulation (e.g., Cyclin D1, c-Myc), apoptosis resistance (e.g., Bcl-2, Bcl-xL), and metastasis (e.g., MMP-2, MMP-9)[5]. The suppression of these targets by this compound culminates in reduced cancer cell viability, induction of apoptosis, and cell cycle arrest[1].
dot
Caption: this compound's Mechanism of Action on the STAT3 Pathway.
Comparative Analysis of STAT3 Inhibitors
Table 1: Comparison of IC50 Values for STAT3 Inhibition
| Inhibitor | Mechanism of Action | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound | Covalent binding to STAT3, inhibits DNA binding | STAT3 | STAT3-mediated luciferase reporter assay | LNCaP | ~5 µM | [6] |
| STAT3 Signaling | Not specified | Not specified | 250-500 nM | [1] | ||
| Stattic | Inhibits STAT3 dimerization and phosphorylation | STAT3 | In vitro STAT3 binding assay | N/A | 5.1 µM | [7] |
| S3I-201 | Binds to STAT3 SH2 domain, inhibits dimerization | STAT3 | STAT3-dependent luciferase reporter assay | MDA-MB-231 | 86 µM | [7] |
| Cryptotanshinone | Inhibits STAT3 phosphorylation | STAT3 | Not specified | Not specified | 4.6 µM | [8] |
Table 2: Effect of STAT3 Inhibitors on Downstream Target Proteins
| Inhibitor | Downstream Target | Effect | Cell Line | Assay | Reference |
| This compound | c-Myc, Cyclin D1 | Decreased expression | DU145 | Western Blot | [6] |
| Bcl-2, Bcl-xL, MMP-2, MMP-9 | Decreased expression | MDA-MB-468 | Western Blot | [5] | |
| Stattic | c-Myc, Cyclin D1, Survivin | Decreased expression | Medulloblastoma cells | Western Blot | [9] |
| S3I-201 | Mcl-1, Bcl-xL | Decreased expression | Multiple Myeloma cells | Western Blot | Not in search results |
| Cryptotanshinone | c-Myc, Cyclin D1 | Decreased expression | Breast cancer cells | Western Blot | [8] |
Table 3: Effect of STAT3 Inhibitors on Cancer Cell Viability
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| This compound | DU145 (Prostate) | MTT Assay | 3.6 µM (72h) | [4] |
| Docetaxel-resistant DU145 spheres | Viability Assay | 6.2 µM | ||
| Stattic | Medulloblastoma cells | MTT Assay | ~5-10 µM (72h) | [9] |
| S3I-201 | MDA-MB-231 (Breast) | Not specified | ~100 µM | [7] |
| Niclosamide (as a potent STAT3 inhibitor) | Du145 (Prostate) | Proliferation Assay | 0.7 µM |
Experimental Protocols
To facilitate the validation and comparison of this compound's effects, we provide detailed protocols for the key experimental assays cited.
Western Blot Analysis for STAT3 and Downstream Targets
This protocol allows for the semi-quantitative analysis of protein expression levels.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small molecule STAT3 inhibitor, LY5, inhibits cell viability, colony formation, and migration of colon and liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 inhibitor in combination with irradiation significantly inhibits cell viability, cell migration, invasion and tumorsphere growth of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Galiellalactone: A Comparative Analysis of its Anti-Tumor Efficacy Across Diverse Cancer Models
A deep dive into the experimental evidence supporting the role of Galiellalactone, a selective STAT3 inhibitor, as a promising anti-cancer agent. This guide provides a comparative analysis of its performance in preclinical prostate and breast cancer models, supported by detailed experimental data and methodologies.
This compound, a fungal metabolite, has emerged as a significant subject of interest in oncology research due to its selective inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] Constitutive activation of STAT3 is a hallmark of numerous malignancies, promoting cell proliferation, survival, and immunosuppression. This guide synthesizes the current preclinical evidence of this compound's anti-tumor effects, with a particular focus on prostate and triple-negative breast cancer, to provide researchers and drug development professionals with a comprehensive comparative overview.
Comparative Efficacy in Prostate and Breast Cancer
This compound has demonstrated significant anti-tumor activity in both prostate and triple-negative breast cancer (TNBC) models, albeit through slightly different mechanistic nuances. The following tables summarize the key quantitative data from various preclinical studies.
In Vitro Cytotoxicity and STAT3 Inhibition
| Cancer Type | Cell Line | Key Assay | Endpoint | Result | Reference |
| Prostate Cancer | DU145 | Cell Viability | IC50 | Not explicitly stated, but dose-dependent decrease from 2.5-25 µM | [1] |
| Prostate Cancer | LNCaP | Luciferase Reporter Assay | IC50 (STAT3 activity) | ~5 µM | [4] |
| Prostate Cancer | PC-3, DU145 | Apoptosis Assay | Apoptosis Induction | Induced in a dose-dependent manner (2.5-25 µM) | [1] |
| Triple-Negative Breast Cancer | MDA-MB-468, BT-549, BT-20 | Western Blot | p-STAT3 (Tyr705) Inhibition | Effective inhibition at 10 µM | [5][6] |
| Triple-Negative Breast Cancer | MDA-MB-468 | Cell Viability | IC50 | Not explicitly stated, but analogues showed potent cytotoxicity | [5][6][7] |
In Vivo Tumor Growth Inhibition
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Prostate Cancer | DU145 Xenograft (subcutaneous) | 1 or 3 mg/kg daily i.p. for 3 weeks | 41-42% reduction | [1][4] |
| Prostate Cancer | DU145-Luc Orthotopic Xenograft | Daily i.p. injections for 6 weeks | Significant reduction in primary tumor growth and lymph node metastasis | [8] |
| Triple-Negative Breast Cancer | Breast Cancer Xenograft | In vivo administration of analogue SG-1721 | Significant attenuation of tumor growth | [5][6][7] |
Mechanism of Action: Direct STAT3 Inhibition
This compound exerts its anti-tumor effects by directly targeting the STAT3 protein. Unlike many kinase inhibitors, it does not prevent the phosphorylation of STAT3. Instead, it covalently binds to specific cysteine residues (Cys-367, Cys-468, and Cys-542) on the STAT3 protein.[2][3] This binding event sterically hinders the ability of STAT3 dimers to bind to their consensus DNA sequences in the promoter regions of target genes, thereby inhibiting gene transcription.[1][2][3] This leads to the downregulation of various pro-survival and pro-proliferative proteins, ultimately inducing apoptosis and reducing tumor cell viability.
Caption: this compound's mechanism of action targeting STAT3.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., DU145, MDA-MB-468) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound or its analogues (e.g., 0-50 µM) for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot Analysis for STAT3 Phosphorylation
-
Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Athymic nude mice (4-6 weeks old) are subcutaneously or orthotopically injected with cancer cells (e.g., 1 x 10^6 DU145 cells).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). The mice are then randomly assigned to treatment and control groups.
-
Treatment Administration: this compound (e.g., 1-3 mg/kg) or vehicle control is administered daily via intraperitoneal injection.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²)/2.
-
Endpoint and Analysis: At the end of the study (e.g., 3-6 weeks), the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Caption: Preclinical experimental workflow for evaluating this compound.
Cross-Validation and Future Directions
The anti-tumor effects of this compound are well-documented in preclinical models of prostate and triple-negative breast cancer. The compound consistently demonstrates the ability to inhibit STAT3 signaling, leading to reduced cell proliferation and induction of apoptosis in vitro, and suppression of tumor growth in vivo.[1][4][5][6] Notably, novel analogues of this compound have shown even greater potency, particularly in TNBC models, highlighting the potential for further drug development.[5][6][7]
Future research should focus on expanding the evaluation of this compound to other cancer types with known STAT3 hyperactivation. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its potential in combination therapies, will be crucial for its translation into clinical settings. The development of orally bioavailable prodrugs of this compound also represents a significant step towards its clinical applicability.[9] The consistent findings across different cancer models underscore the therapeutic potential of targeting the STAT3 pathway with selective inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer [mdpi.com]
- 6. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. The STAT3 Inhibitor this compound Effectively Reduces Tumor Growth and Metastatic Spread in an Orthotopic Xenograft Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Galiellalactone Shows Promise in Overcoming Enzalutamide-Resistant Prostate Cancer
For Immediate Release
A comprehensive analysis of preclinical data suggests that galiellalactone, a direct inhibitor of the transcription factor STAT3, represents a promising therapeutic strategy for enzalutamide-resistant prostate cancer. By targeting a key signaling pathway that is hyperactivated in resistant tumors, this compound has demonstrated the ability to suppress tumor growth, reduce cancer stem-like cell populations, and re-sensitize resistant cells to treatment. This comparison guide provides an objective overview of this compound's performance against other therapeutic alternatives, supported by available experimental data.
Enzalutamide, a potent androgen receptor (AR) signaling inhibitor, is a standard-of-care treatment for metastatic castration-resistant prostate cancer (CRPC). However, the development of resistance is a significant clinical challenge.[1] One of the key mechanisms driving this resistance is the activation of bypass signaling pathways, with the STAT3 pathway emerging as a critical player.[2][3] Enzalutamide-resistant prostate cancer cells exhibit increased STAT3 activation, which in turn can facilitate AR activity, promoting tumor cell survival and proliferation.[2][4]
This compound directly targets this vulnerability by covalently binding to STAT3, preventing its dimerization and DNA binding, and subsequently inhibiting the transcription of its target genes.[5][6] This mechanism of action is distinct from that of AR-targeted therapies and chemotherapies, offering a novel approach to treating enzalutamide-resistant disease.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the available quantitative data on the efficacy of this compound and other therapeutic options in preclinical models of enzalutamide-resistant or advanced prostate cancer. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions such as cell lines, xenograft models, and treatment regimens vary across studies.
Table 1: In Vivo Efficacy in Xenograft Models of Advanced/Resistant Prostate Cancer
| Treatment | Model | Dosage | Treatment Duration | Outcome | Citation |
| This compound (GPA500) | Enzalutamide-Resistant LNCaP Xenografts | 5 mg/kg/day | Not Specified | Reduced tumor volume and serum PSA | [1][2][5] |
| Docetaxel | Enzalutamide-Resistant PC346Enza Xenografts | 33 mg/kg (single dose) | 46 days | Mean tumor volume: 258 mm³ (vs. 743 mm³ for placebo) | [7] |
| Cabazitaxel | Enzalutamide-Resistant PC346Enza Xenografts | 33 mg/kg (single dose) | 46 days | Mean tumor volume: 61 mm³ (vs. 743 mm³ for placebo) | [7] |
| Abiraterone | Castration-Resistant LuCaP PDXs | Not Specified | 7 days (or end of study) | Variable response: from significant tumor inhibition to minimal effect | [6] |
| Darolutamide | KuCaP-1 Xenografts | Not Specified | 68 days | Strongly inhibited tumor growth | [8] |
| Radium-223 + Enzalutamide | Metastatic CRPC with bone metastases (Clinical Trial) | Radium-223: 55 kBq/kg (6 cycles) + Enzalutamide: 160 mg/day | Not Applicable | Median radiographic PFS: 19.4 months (vs. 16.4 months for Enzalutamide alone) | [9][10] |
Table 2: In Vitro Efficacy in Prostate Cancer Cell Lines
| Compound | Cell Line | Assay | Metric | Value | Citation |
| This compound | DU145 | Viability | IC50 | Not Specified | [11] |
| This compound | LNCaP, C4-2 | Viability | IC50 | Not Specified | [12] |
| Enzalutamide | C4-2B (Enzalutamide-Resistant) | Viability | IC50 | 14.77 µM | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in enzalutamide resistance and the experimental workflow used to evaluate the efficacy of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are outlined below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Enzalutamide-resistant prostate cancer cells (e.g., C4-2B-ENZR) are seeded in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and incubated for 24 hours.[8][9]
-
Treatment: Cells are treated with various concentrations of this compound or control vehicle and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Colony Formation Assay
-
Cell Seeding: Cells are seeded at a low density (e.g., 1,000 cells/well) in 6-well plates.[7]
-
Treatment: Cells are treated with this compound or vehicle control. The medium is replaced every 3-4 days with fresh medium containing the treatment.
-
Incubation: Plates are incubated for approximately 14 days to allow for colony formation.[7]
-
Fixation and Staining: Colonies are washed with PBS, fixed with 4% paraformaldehyde for 20 minutes, and stained with 0.1% crystal violet for 20-30 minutes.[6][7]
-
Quantification: The number of colonies (typically defined as containing >50 cells) is counted manually or using imaging software.
Spheroid Formation Assay
-
Cell Seeding: Single cells are plated in ultra-low attachment 96-well plates at a density of 1,000 to 5,000 cells per well in serum-free sphere-forming medium.[1]
-
Treatment: this compound or vehicle is added to the medium at the time of seeding.
-
Incubation: Plates are incubated for 7-10 days to allow for spheroid formation.
-
Quantification: The number and size of spheroids are measured using a microscope and imaging software. Sphere-forming efficiency is calculated as the number of spheroids formed divided by the number of cells seeded.
Enzalutamide-Resistant Xenograft Model
-
Cell Implantation: Male immunodeficient mice (e.g., nude or SCID) are subcutaneously injected with enzalutamide-resistant prostate cancer cells (e.g., 1 x 10⁶ C4-2B ENZ-R cells) suspended in Matrigel.[2][9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[2]
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of this compound (e.g., 5 mg/kg), while the control group receives a vehicle.[1]
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Serum PSA levels can also be monitored.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against STAT3, phospho-STAT3, AR, and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and cDNA is synthesized using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using SYBR Green master mix and primers specific for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.[13][14]
-
Data Analysis: Relative gene expression is calculated using the ΔΔCt method.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is pre-cleared and then incubated with an antibody against the protein of interest (e.g., STAT3) overnight at 4°C. Protein A/G agarose beads are then added to pull down the antibody-protein complexes.[5][15]
-
Washing and Elution: The beads are washed to remove non-specific binding proteins, and the protein complexes are eluted.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blot using an antibody against the suspected interacting protein (e.g., AR).[16]
Conclusion
This compound demonstrates a compelling preclinical profile for the treatment of enzalutamide-resistant prostate cancer. Its unique mechanism of action, targeting the hyperactivated STAT3 signaling pathway, provides a strong rationale for its further development as a monotherapy or in combination with other agents. While direct comparative data with all existing alternatives is not yet available, the existing evidence positions this compound as a promising candidate to address the significant unmet need in this patient population. Further clinical investigation is warranted to translate these preclinical findings into patient benefit.
References
- 1. Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 4. Multicellular tumor spheroids of LNCaP-Luc prostate cancer cells as in vitro screening models for cytotoxic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual androgen receptor (AR) and STAT3 inhibition by a compound targeting the AR amino‐terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell proliferation assay and colony formation assay [bio-protocol.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. info.taconic.com [info.taconic.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of novel androgen receptor target genes in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Galiellalactone and Its Synthetic Derivatives in STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Galiellalactone, a fungal metabolite, has emerged as a promising direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key therapeutic target in various cancers.[1] This guide provides a comparative analysis of this compound and its synthetic derivatives, focusing on their efficacy, mechanism of action, and supporting experimental data to aid in research and drug development.
Introduction to this compound and its Derivatives
This compound is a small, non-toxic, and non-mutagenic molecule that selectively inhibits STAT3 signaling.[2] Its mechanism of action involves the direct covalent binding to cysteine residues within the STAT3 protein, which in turn blocks the binding of STAT3 to DNA without affecting its phosphorylation status.[1][2][3] This unique mechanism has spurred the development of synthetic derivatives with potentially enhanced potency and drug-like properties. This guide will focus on a comparative analysis of this compound and two of its promising synthetic analogues, SG-1709 and SG-1721.[4]
Comparative Biological Activity
Recent studies have indicated that the synthetic derivatives SG-1709 and SG-1721 exhibit more potent anti-cancer effects compared to the parent compound, this compound. These derivatives have been shown to be more effective at inhibiting both constitutive and inducible STAT3 phosphorylation at tyrosine 705.[4]
Cytotoxicity
The cytotoxic effects of this compound and its derivatives have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | DU145 | 3.6 | [3] |
| Biotinylated Analogue ZE139 | DU145 | 6.6 | [3] |
| Biotinylated Analogue ZE140 | DU145 | 14 | [3] |
| This compound | MDA-MB-468 | ~15 (estimated) | [5] |
| SG-1709 | MDA-MB-468 | ~7 (estimated) | [5] |
| SG-1721 | MDA-MB-468 | ~5 (estimated) | [5] |
Note: Estimated IC50 values for MDA-MB-468 cells are based on graphical data presented in the cited literature.
Inhibition of STAT3 Signaling
The primary mechanism of action for this compound and its derivatives is the inhibition of the STAT3 signaling pathway. The comparative efficacy of these compounds in inhibiting STAT3 activity is a critical measure of their potential as therapeutic agents.
| Compound | Assay | Cell Line | Effect | Reference |
| This compound | STAT3 Luciferase Reporter Assay | LNCaP | Inhibited IL-6-stimulated STAT3 activity | [3] |
| SG-1709 | STAT3 Phosphorylation (Western Blot) | MDA-MB-468 | More potent inhibition of constitutive and inducible p-STAT3 (Tyr705) than this compound | [4] |
| SG-1721 | STAT3 Phosphorylation (Western Blot) | MDA-MB-468 | More potent inhibition of constitutive and inducible p-STAT3 (Tyr705) than this compound | [4] |
| SG-1721 | STAT3 Nuclear Translocation | MDA-MB-468 | More potent inhibition of nuclear translocation compared to this compound | [4] |
| SG-1721 | STAT3 DNA Binding | MDA-MB-468 | Inhibited DNA binding of STAT3 | [4] |
Mechanism of Action: Direct Covalent Modification of STAT3
This compound functions as a cysteine-reactive inhibitor. Mass spectrometry analysis has revealed that it covalently binds to specific cysteine residues on the STAT3 protein, namely Cys-367, Cys-468, and Cys-542.[1][3] This binding event is critical for its inhibitory activity, as it physically obstructs the DNA-binding domain of STAT3, thereby preventing it from regulating the transcription of its target genes. This direct interaction underscores the specificity of this compound and provides a basis for the rational design of more potent derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and its derivatives on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., DU145, MDA-MB-468)
-
Cell culture medium
-
This compound and its synthetic derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its derivatives for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[5]
STAT3 Phosphorylation (Western Blot) Assay
This protocol is used to determine the inhibitory effect of the compounds on STAT3 phosphorylation.
Materials:
-
6-well plates
-
Cancer cell line
-
This compound and its synthetic derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compounds at various concentrations and for different time points.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 or the loading control.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
HEK293T cells (or other suitable cell line)
-
STAT3-responsive luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
96-well plates
-
This compound and its synthetic derivatives
-
IL-6 (or other STAT3 activator)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the STAT3-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid in a 96-well plate.
-
After 24 hours, treat the cells with the compounds for a specified period.
-
Stimulate the cells with a STAT3 activator like IL-6.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[6][7]
Visualizing the Molecular Interactions and Workflows
To better understand the concepts discussed, the following diagrams illustrate the STAT3 signaling pathway, the mechanism of inhibition by this compound, and a general experimental workflow.
Caption: STAT3 signaling pathway and inhibition by this compound.
Caption: General experimental workflow for comparative analysis.
Conclusion
This compound and its synthetic derivatives, SG-1709 and SG-1721, represent a promising class of direct STAT3 inhibitors. The available data suggests that the synthetic derivatives may offer enhanced potency in inhibiting STAT3 signaling and inducing cancer cell death. The unique covalent binding mechanism of these compounds provides a strong rationale for their further development as anti-cancer therapeutics. The experimental protocols and workflows provided in this guide are intended to support researchers in the continued investigation and validation of these promising molecules.
References
- 1. researchhub.com [researchhub.com]
- 2. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 luciferase reporter assay [bio-protocol.org]
Galiellalactone vs. Established Chemotherapy: A Head-to-Head Preclinical Comparison in Prostate Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational STAT3 inhibitor, Galiellalactone, with the established chemotherapeutic agent, Docetaxel, in preclinical models of prostate cancer. This analysis is based on published experimental data to inform future research and development directions.
The transcription factor STAT3 has emerged as a promising therapeutic target in several malignancies, including castration-resistant prostate cancer, due to its role in tumor cell proliferation, survival, and treatment resistance.[1][2] this compound, a fungal metabolite, has been identified as a direct inhibitor of STAT3 signaling.[1][2] Concurrently, taxane-based chemotherapies, such as Docetaxel, remain a cornerstone of treatment for advanced prostate cancer.[3][4] This guide synthesizes available preclinical data to offer a comparative view of these two anti-cancer agents.
In Vitro Efficacy: A Potency Comparison
In vitro studies utilizing the human prostate cancer cell line DU145, a model for androgen-independent prostate cancer, have demonstrated that both this compound and Docetaxel inhibit cell proliferation. However, a significant difference in their potency is observed, with Docetaxel exhibiting efficacy at nanomolar concentrations, while this compound is effective in the micromolar range.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | DU145 | 3.6 µM | [1] |
| This compound (Spheres) | DU145-DS | 10.1 µM | [5] |
| This compound (Docetaxel-Resistant Spheres) | DU145-DR | 6.2 µM | [5] |
| Docetaxel | DU145 | 0.469 nM | [6] |
| Docetaxel | DU145 | 1.1 nM | [1] |
| Docetaxel | DU145 | 1.7 nM | [3] |
| Docetaxel | DU145 | 4.46 nM | [2] |
| Docetaxel | DU145 | 33.55 nM | [7] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical evaluation in immunodeficient mice bearing DU145 xenografts has shown that both this compound and Docetaxel can significantly inhibit tumor growth. While direct head-to-head comparative studies are not available, an indirect comparison based on existing data suggests both agents have substantial anti-tumor activity in vivo.
| Compound | Animal Model | Dosage and Schedule | Tumor Growth Inhibition | Reference |
| This compound | Nude mice with DU145 xenografts | 1, 3 mg/kg; daily i.p. for 3 weeks | 41-42% reduction in tumor growth rate | [8] |
| This compound | Orthotopic DU145-Luc xenografts | Daily i.p. injections for 6 weeks | Significant reduction in primary tumor growth and metastatic spread | [9][10] |
| Docetaxel | Nude mice with DU145 xenografts | 10 mg/kg/week, i.v., for 3 weeks | 32.6% tumor regression | [8] |
| Docetaxel | Nude mice with DU145 xenografts | 5 mg/kg and 10 mg/kg, s.c., once/week | Significant inhibitory activities observed | [1] |
Mechanisms of Action: A Tale of Two Targets
This compound and Docetaxel exert their anti-cancer effects through distinct molecular mechanisms. This compound directly targets the STAT3 transcription factor, while Docetaxel disrupts microtubule dynamics, a critical process for cell division.
Caption: Mechanisms of this compound and Docetaxel.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STAT3 signaling pathway targeted by this compound and a proposed workflow for a direct head-to-head in vivo comparison.
Caption: this compound inhibits STAT3 signaling.
Caption: Workflow for in vivo drug comparison.
Experimental Protocols
In Vitro Cell Viability Assay (General Protocol)
-
Cell Line: Human prostate cancer DU145 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with a range of concentrations of this compound or Docetaxel for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability was determined using a standard method such as the MTT or crystal violet assay. The absorbance was measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Xenograft Study (General Protocol)
-
Animal Model: Male immunodeficient mice (e.g., BALB/c nude mice) were used.
-
Tumor Implantation: DU145 cells were harvested, resuspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, this compound, and Docetaxel. Drugs were administered according to a predefined schedule, dosage, and route (e.g., intraperitoneal or intravenous).
-
Monitoring: Tumor volume and body weight were measured regularly (e.g., twice weekly). Tumor volume was calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Tumor growth inhibition was calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.
Conclusion
The available preclinical data indicate that both this compound and Docetaxel are effective in inhibiting the growth of androgen-independent prostate cancer cells in vitro and in vivo. Docetaxel demonstrates significantly higher potency in vitro. However, this compound's novel mechanism of action, targeting the STAT3 signaling pathway, and its efficacy in docetaxel-resistant models, suggest its potential as a therapeutic agent, particularly in contexts where STAT3 signaling is a key driver of malignancy or in combination therapies.[5] The absence of direct head-to-head comparative studies highlights a critical gap in the preclinical evaluation of this compound. Future studies should aim to directly compare the efficacy and toxicity of this compound with standard-of-care chemotherapies like Docetaxel in relevant preclinical models to better ascertain its therapeutic potential.
References
- 1. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Docetaxel-Resistance in Prostate Cancer: Evaluating Associated Phenotypic Changes and Potential for Resistance Transfer via Exosomes | PLOS One [journals.plos.org]
- 4. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glactone Pharma Innovators Publish New Study Showing That The STAT3 Inhibitor this compound Reduces Tumor Growth And Metastatic Spread In An Animal Model Of Prostate Cancer - BioSpace [biospace.com]
Galiellalactone: A Potent Inducer of Apoptosis Through STAT3 Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
Galiellalactone, a fungal metabolite, has emerged as a significant subject of interest in oncology research due to its selective inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of numerous cancers, promoting cell proliferation, survival, and immune evasion. This guide provides a comprehensive comparison of this compound's efficacy in inducing apoptosis via STAT3 inhibition, supported by experimental data and detailed protocols to aid in the validation and exploration of its therapeutic potential.
Mechanism of Action: Direct STAT3 Inhibition
This compound exerts its pro-apoptotic effects through direct interaction with the STAT3 protein. Unlike many kinase inhibitors that target upstream signaling molecules, this compound covalently binds to cysteine residues within the STAT3 protein.[1][2][3][4][5] This binding event physically obstructs the DNA-binding domain of STAT3, preventing it from attaching to the promoter regions of its target genes, without altering its phosphorylation status.[1][2][4][6] Consequently, the transcription of key anti-apoptotic and cell cycle progression genes regulated by STAT3, such as Bcl-2, Bcl-xL, c-myc, and Cyclin D1, is significantly reduced, thereby tilting the cellular balance towards apoptosis.[7]
Comparative Efficacy in Cancer Cell Lines
The cytotoxic and pro-apoptotic effects of this compound have been demonstrated across various cancer cell lines, with particularly notable activity in those exhibiting constitutively active STAT3.
Prostate Cancer
In androgen-insensitive prostate cancer cell lines such as DU145 and PC-3, which express phosphorylated STAT3 (p-STAT3), this compound effectively induces apoptosis.[7] In contrast, androgen-sensitive LNCaP cells, which lack constitutive p-STAT3, are largely unaffected.[7] This selectivity underscores the STAT3-dependent mechanism of this compound.
| Cell Line | Treatment Condition | Effect on Cell Viability | Induction of Apoptosis | Reference |
| DU145 | 2.5-25 µM this compound for 24-72 hours | Dose-dependent decrease | Significant increase | [8] |
| PC-3 | Not specified | Growth inhibition | Induced | [7] |
| LNCaP | Not specified | No significant effect | Not induced | [7] |
Triple-Negative Breast Cancer (TNBC)
Studies have also highlighted the potential of this compound and its novel analogues, SG-1709 and SG-1721, in treating triple-negative breast cancer (TNBC), a subtype often characterized by aberrant STAT3 activation.[2][9] These analogues have been shown to be more potent than the parent compound in inhibiting STAT3 phosphorylation and inducing apoptosis.[2][9]
| Compound | Cell Line | IC50 (µM) for STAT3 Inhibition | Effect on Apoptosis | Reference |
| This compound | MDA-MB-468 | Not specified | Induced | [2][9] |
| SG-1709 | MDA-MB-468 | More potent than this compound | Induced | [2][9] |
| SG-1721 | MDA-MB-468 | Most potent | Strong induction | [2][9] |
Experimental Protocols
To facilitate the validation of this compound's role in STAT3-mediated apoptosis, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to assess the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cancer cells (e.g., DU145) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10, 25 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results are typically expressed as a percentage of the viability of untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Plate cells in a 6-well plate and treat with this compound as described for the viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for p-STAT3 and STAT3
This technique is used to determine the effect of this compound on the phosphorylation and total protein levels of STAT3.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Transfection: Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Treatment: After 24 hours, treat the cells with this compound for a specified period. In some experimental setups, STAT3 activity is induced with a cytokine like IL-6.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Visualizing the Molecular Pathway and Experimental Design
To further clarify the mechanism of action and the experimental approach to validate it, the following diagrams are provided.
References
- 1. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting STAT3 in castration-resistant prostate cancer: this compound as a direct inhibitor of STAT3 in prostate cancer cells. - ASCO [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Galiellalactone's impact on the tumor microenvironment compared to other agents
A deep dive into the experimental data reveals Galiellalactone's potent modulation of the tumor microenvironment, setting it apart from other therapeutic agents. This guide offers a comprehensive comparison for researchers, scientists, and drug development professionals.
This compound, a fungal metabolite, has emerged as a significant direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key player in cancer progression and immune evasion. By covalently binding to cysteine residues within the STAT3 protein, this compound effectively blocks its DNA-binding ability, thereby inhibiting the transcription of downstream target genes without affecting STAT3 phosphorylation.[1] This unique mechanism of action translates into profound effects on the tumor microenvironment (TME), particularly in comparison to other agents such as different classes of STAT3 inhibitors, JAK inhibitors, anti-angiogenic agents, and immune checkpoint inhibitors.
Comparative Efficacy: this compound vs. Other Agents
Experimental data highlights this compound's efficacy in various cancer models, particularly in prostate and triple-negative breast cancer. Its ability to modulate the TME, especially by reducing immunosuppressive cells and cytokines, is a key differentiator.
In Vitro Cytotoxicity
This compound and its analogs have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values underscore its potency.
| Agent | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | DU145 (Prostate) | 3.6 | [1] |
| LNCaP (Prostate) | ~5 (for STAT3 activity) | ||
| MDA-MB-468 (TNBC) | ~10-20 | [2] | |
| SG-1709 (analog) | MDA-MB-468 (TNBC) | More potent than this compound | [2] |
| SG-1721 (analog) | MDA-MB-468 (TNBC) | More potent than this compound | [2] |
| Stattic | Various | 5-10 | |
| Niclosamide | 4T1 (Breast) | Not specified | [3] |
| Cryptotanshinone | H446 (Lung) | Not specified | [4] |
In Vivo Tumor Growth Inhibition
In preclinical xenograft models, this compound has shown remarkable efficacy in reducing tumor growth and metastasis.
| Agent | Cancer Model | Dosage | Tumor Growth Reduction | Reference |
| This compound | DU145 (Prostate) Xenograft | 1-3 mg/kg/day | 41-42% | [5] |
| This compound | Orthotopic Prostate Cancer | Not specified | Significant reduction in primary tumor and lymph node metastases | [6] |
| SG-1721 (analog) | Triple-Negative Breast Cancer Xenograft | Not specified | Significant suppression of tumor size | [2] |
| Niclosamide | 4T1 (Breast) Xenograft | 10-20 mg/kg | Dose-dependent suppression of tumor growth | [3] |
Modulation of the Tumor Microenvironment
This compound's impact extends beyond direct cytotoxicity to the intricate network of cells and signaling molecules within the TME.
Inhibition of Myeloid-Derived Suppressor Cells (MDSCs)
A key feature of this compound is its ability to inhibit the generation of MDSCs, a heterogeneous population of immature myeloid cells that suppress T-cell responses and promote tumor progression.
| Agent | Effect on MDSCs | Cancer Model | Quantitative Data | Reference |
| This compound | Inhibits generation of MDSC-like monocytes | Prostate Cancer (in vitro) | Blocks prostate cancer cell-induced generation of CD14+HLA-DR-/lo cells | |
| Niclosamide | Reduces tumor-infiltrating MDSCs | 4T1 Breast Cancer (in vivo) | Dose-dependent decrease in Gr1+CD11b+ cells in tumors | [3] |
| Bevacizumab | Reduces circulating MDSCs | EGFR-mutant Lung Adenocarcinoma | 20.4% to 12.8% reduction in circulating MDSCs after treatment | [7] |
| Ipilimumab | Levels may predict response | Metastatic Melanoma | Lower baseline levels of Lin−CD14+HLA-DR− M-MDSCs in responders | [8] |
Cytokine Modulation
This compound significantly alters the cytokine profile within the TME, reducing pro-tumorigenic and immunosuppressive cytokines.
| Agent | IL-1β | IL-6 | IL-8 | IL-10 | TNF-α | GM-CSF | VEGF | Cancer Model | Reference |
| This compound | ↓ (in monocytes) | ↓ (in monocytes) | ↓ (in cancer cells) | ↓ (in monocytes) | No significant effect | ↓ (in cancer cells) | No significant effect | Prostate Cancer (in vitro) | [9] |
| Siltuximab | No data | ↓ (biologically active IL-6) | No data | No data | No data | No data | No data | Castration-Resistant Prostate Cancer | [10][11] |
| Bevacizumab | No data | No data | No data | No data | No data | No data | ↓ | Various Cancers | [7] |
| Cryptotanshinone | ↓ | ↓ | No data | No data | ↓ | No data | No data | Breast Cancer (in vivo) | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by this compound and the methodologies used to study them provides a clearer understanding of its mechanism and impact.
This compound's Mechanism of STAT3 Inhibition
Caption: this compound directly inhibits STAT3 signaling by preventing DNA binding.
Experimental Workflow: In Vitro MDSC Generation Assay
Caption: Workflow for assessing this compound's effect on MDSC generation.
Detailed Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
Objective: To determine the effect of this compound on the DNA-binding activity of STAT3.
Methodology:
-
Nuclear Extract Preparation:
-
Culture DU145 prostate cancer cells to 80-90% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for 1 hour.
-
Harvest cells and isolate nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol.
-
Determine protein concentration of the nuclear extracts using a Bradford assay.
-
-
Oligonucleotide Probe Labeling:
-
Synthesize double-stranded oligonucleotides containing the STAT3 consensus binding site (e.g., 5'-GATCCTTCTGGGAATTCCTAGATC-3').
-
Label the 5' end of the oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the labeled probe using a spin column to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In a final volume of 20 µL, combine:
-
10 µg of nuclear extract
-
1 µg of poly(dI-dC) (non-specific competitor DNA)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Radiolabeled STAT3 probe (20,000-50,000 cpm)
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Electrophoresis and Autoradiography:
-
Load the samples onto a 4-6% non-denaturing polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 150-200V at 4°C.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen.
-
Analyze the resulting bands, where a "shift" from the free probe indicates a protein-DNA complex. A reduction in the shifted band in this compound-treated samples indicates inhibition of STAT3 DNA binding.
-
In Vitro Generation of Myeloid-Derived Suppressor Cells (MDSCs)
Objective: To assess the effect of this compound on the differentiation of monocytes into MDSC-like cells induced by cancer cells.
Methodology:
-
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and Monocytes:
-
Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
-
Preparation of Conditioned Medium (CM):
-
Culture prostate cancer cells (e.g., DU145) in complete RPMI-1640 medium.
-
When cells reach 70-80% confluency, replace the medium with serum-free medium and incubate for 48 hours.
-
Collect the supernatant, centrifuge to remove cell debris, and store at -80°C.
-
-
MDSC Generation Assay:
-
Plate isolated monocytes (2 x 10^5 cells/well) in a 96-well plate.
-
Add conditioned medium from prostate cancer cells at a 1:1 ratio with fresh RPMI-1640 medium.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against CD14 and HLA-DR.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to quantify the percentage of CD14+ HLA-DR-/lo cells, which represent the MDSC-like population.
-
Cytometric Bead Array (CBA) for Cytokine Analysis
Objective: To quantify the levels of multiple cytokines in cell culture supernatants following treatment with this compound.
Methodology:
-
Sample Collection:
-
Culture cancer cells or co-cultures of immune cells and cancer cells with and without this compound for a specified time (e.g., 24-72 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cells or debris.
-
Store the supernatants at -80°C until analysis.
-
-
CBA Assay Procedure (using a commercial kit, e.g., BD™ CBA Human Inflammatory Cytokines Kit):
-
Prepare the cytokine standards by serial dilution according to the kit's instructions.
-
Mix the capture beads for the different cytokines to be analyzed.
-
In separate tubes, add 50 µL of the mixed capture beads.
-
Add 50 µL of each standard dilution or unknown sample to the respective tubes.
-
Add 50 µL of the PE-conjugated detection reagent to all tubes.
-
Incubate for 2-3 hours at room temperature, protected from light.
-
Wash the beads with wash buffer.
-
Resuspend the beads in buffer for flow cytometric analysis.
-
-
Flow Cytometry and Data Analysis:
-
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters.
-
Use the analysis software provided with the CBA kit to generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the unknown samples based on the standard curves.
-
In Vivo Orthotopic Prostate Cancer Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound on tumor growth and metastasis in a clinically relevant animal model.
Methodology:
-
Cell Preparation:
-
Culture a human prostate cancer cell line (e.g., DU145-Luc, which expresses luciferase for bioluminescence imaging) under standard conditions.
-
Harvest and resuspend the cells in a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Orthotopic Injection:
-
Anesthetize 6-8 week old male athymic nude mice.
-
Make a small lower abdominal incision to expose the prostate.
-
Inject 10 µL of the cell suspension (1 x 10^5 cells) into the dorsal lobe of the prostate using a 30-gauge needle.
-
Suture the incision.
-
-
Treatment and Tumor Monitoring:
-
Allow the tumors to establish for 7-10 days.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 1-3 mg/kg) or vehicle control daily via intraperitoneal injection.
-
Monitor tumor growth weekly using bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Measure body weight regularly to assess toxicity.
-
-
Endpoint Analysis:
-
After a predetermined treatment period (e.g., 4-6 weeks), euthanize the mice.
-
Excise the primary tumors and weigh them.
-
Collect lymph nodes and other organs to assess metastasis.
-
Perform histological and immunohistochemical analysis of the tumors to evaluate proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
-
References
- 1. Antihelminthic niclosamide modulates dendritic cells activation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anthelmintic Drug Niclosamide Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryptotanshinone inhibits lung tumor growth by increasing CD4+ T cell cytotoxicity through activation of the JAK2/STAT4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labiotech.eu [labiotech.eu]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Research Progress of Antiangiogenic Therapy, Immune Therapy and Tumor Microenvironment [frontiersin.org]
- 8. Myeloid-Derived Suppressor Cells Hinder the Anti-Cancer Activity of Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Clinical and Correlative Results of SWOG S0354: a Phase II Trial of CNTO328 (siltuximab), a Monoclonal Antibody against Interleukin-6 (IL-6), in Chemotherapy Pre-treated Patients with Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical and correlative results of SWOG S0354: a phase II trial of CNTO328 (siltuximab), a monoclonal antibody against interleukin-6, in chemotherapy-pretreated patients with castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naringenin and cryptotanshinone shift the immune response towards Th1 and modulate T regulatory cells via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Galiellalactone: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle Galiellalactone with appropriate personal protective equipment (PPE). In the event of accidental exposure, the following first aid measures should be taken[1]:
-
Inhalation: Move the individual to fresh air.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water or shower.
-
Eye Contact: Rinse eyes with plenty of water and remove contact lenses if present.
-
Ingestion: Have the person drink water (no more than two glasses). If they feel unwell, consult a doctor.
In case of a spill, evacuate the area and prevent the substance from entering drains. The spill should be contained and cleaned up by collecting the dry material and disposing of it as hazardous waste. The affected area should then be cleaned thoroughly[1].
This compound Waste Disposal Protocol
The proper disposal of this compound waste should be approached systematically, from the point of generation to final disposal. The following steps provide a procedural framework. It is crucial to consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines, as they will align with local and national regulations[1][2][3].
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused stock solutions, contaminated media, and disposable labware (e.g., pipette tips, gloves, and empty containers).
-
Segregate this compound waste from other laboratory waste to prevent cross-contamination and ensure proper handling[4].
-
-
Containerization and Labeling:
-
Use appropriate, leak-proof containers for each type of this compound waste.
-
Clearly label each container with "this compound Waste" and include information on the concentration and date.
-
-
Disposal of Different Waste Forms:
-
Solid Waste: Collect pure this compound powder, contaminated PPE, and other solid materials in a designated, labeled hazardous waste container.
-
Liquid Waste: Concentrated stock solutions of this compound should be collected in a labeled, sealed container for chemical waste[3]. Do not pour liquid this compound waste down the drain[5].
-
Contaminated Labware: Empty containers that held this compound should be treated as hazardous waste and not mixed with regular trash or recycling[1][2].
-
-
Final Disposal:
-
Arrange for the pickup and disposal of this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor[4].
-
Quantitative Disposal Guidelines
Specific quantitative thresholds for the disposal of this compound are not defined in the available literature. However, the following qualitative guidelines, summarized in the table below, should be followed for different forms of this compound waste.
| Waste Type | Form | Disposal Guideline |
| Unused Product | Solid (powder) | Collect in a labeled hazardous waste container. Do not mix with other waste[1]. |
| Stock Solutions | Liquid | Collect in a labeled, leak-proof hazardous chemical waste container. Do not dispose of down the drain[3][5]. |
| Contaminated Media | Liquid | Treat as chemical waste and collect for disposal according to institutional guidelines[3]. |
| Contaminated Labware | Solid (e.g., pipette tips, gloves, empty vials) | Dispose of as solid hazardous waste in a designated container[1][2]. |
Experimental Protocols
The available research primarily details experimental protocols for the application of this compound in biological systems, such as in cell viability assays and binding studies to investigate its role as a STAT3 inhibitor[6]. Methodologies for the disposal of this compound are not detailed in experimental protocols but are governed by general laboratory safety and waste management regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Galiellalactone
Essential Safety and Handling Guide for Galiellalactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
This compound is a fungal metabolite that acts as a selective and irreversible inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It is recognized for its potential in cancer research, particularly in relation to castration-resistant prostate cancer, due to its ability to inhibit STAT3 signaling.[2][3] Although described as a non-toxic and non-mutagenic molecule in some contexts, it is crucial to handle this compound with appropriate care, adhering to established safety protocols for handling potent research compounds.[3]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₁₄O₃ | [1][4] |
| Molecular Weight | 194.23 g/mol | [1][5] |
| CAS Number | 133613-71-5 | [1][2][4] |
| Appearance | Lyophilized powder | [4] |
| Purity | ≥95% | [1][2] |
| IC₅₀ | 0.25-0.5 μM (for IL-6-mediated JAK/STAT signaling in HepG2 cells) | [4][6] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol | [4][6] |
Personal Protective Equipment (PPE)
Given the potent biological activity of this compound and its use in cancer research, it should be handled as a hazardous compound. Adherence to USP <800> guidelines for handling hazardous drugs is recommended.[7][8] The following PPE is mandatory when handling this compound powder and solutions:
| PPE Category | Item | Standard/Specification |
| Hand Protection | Chemotherapy-rated gloves | ASTM D6978 compliant[8] |
| Body Protection | Impermeable, disposable gown with long sleeves and closed cuffs | [8][9] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | [9] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powder outside of a containment hood to prevent inhalation.[9] |
| Additional Protection | Hair covers, beard covers, and shoe covers | [8] |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Storage Protocols
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [2][5] |
| In Solvent | -80°C | 6 months | [2][5] |
| -20°C | 1 month | [2][5] |
General Storage Guidelines:
-
Store this compound in a tightly sealed container in a dry, well-ventilated area.[10]
-
Ensure all containers are clearly labeled with the chemical name, date received, and date opened.[10]
-
It is advisable to aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles.[5]
Step-by-Step Handling Procedures
-
Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.
-
All handling of this compound powder should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
-
Reconstitution:
-
To prepare a stock solution, allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the desired volume of a suitable solvent, such as DMSO or ethanol, to the vial.
-
Cap the vial tightly and vortex gently until the powder is completely dissolved.
-
-
Use in Cell Culture:
-
When treating cells, dilute the this compound stock solution to the final desired concentration in the cell culture medium.
-
Perform all cell culture work involving this compound in a biological safety cabinet.
-
After use, decontaminate all surfaces and equipment that have come into contact with the compound.
-
Disposal Plan
As this compound is used in cancer research, all waste generated should be treated as chemotherapeutic/antineoplastic waste.[9]
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused solutions, contaminated media) in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of liquid this compound waste down the drain.
-
-
Solid Waste:
-
Dispose of all solid waste contaminated with this compound (e.g., pipette tips, gloves, vials, gowns) in a designated chemotherapeutic waste container.[11] This is typically a yellow sharps container or a specially marked biohazard bag.
-
Contaminated sharps must be placed in a puncture-resistant sharps container labeled for chemotherapeutic waste.[12]
-
-
Decontamination:
-
Decontaminate all work surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable laboratory detergent) after handling this compound.
-
-
Final Disposal:
-
All this compound waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[11]
-
Experimental Protocols and Visualizations
Inhibition of STAT3 Signaling Pathway
This compound exerts its effect by inhibiting the STAT3 signaling pathway. This pathway is often activated by cytokines such as Interleukin-6 (IL-6). This compound does not prevent the phosphorylation of STAT3 but rather binds directly and irreversibly to cysteine residues on the STAT3 protein, which in turn blocks the binding of activated STAT3 dimers to their DNA targets.[1][3][4] This mechanism is depicted in the following diagram.
Caption: this compound inhibits STAT3 signaling by preventing pSTAT3 dimer binding to DNA.
Experimental Workflow: Luciferase Reporter Assay for STAT3 Activity
The following workflow outlines a common method to assess the inhibitory effect of this compound on STAT3 signaling.[3]
Caption: Workflow for assessing this compound's effect on STAT3 activity via a luciferase assay.
References
- 1. This compound | STATs | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Personal Protective Equipment is PPE [hctsolutions.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. orf.od.nih.gov [orf.od.nih.gov]
- 12. drugdesign.umn.edu [drugdesign.umn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
